3-(2-Chloropyrimidin-4-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHZCIREYKVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283460 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937271-47-1 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Chloropyrimidin-4-yl)benzoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for 3-(2-Chloropyrimidin-4-yl)benzoic acid, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its structure features a benzoic acid moiety substituted at the 3-position with a 2-chloropyrimidin-4-yl group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. The direct bond between the pyrimidine and benzene rings results in a rigid structure with reduced conformational flexibility, which can be a critical factor in designing molecules for specific biological targets[1].
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are reported, detailed experimental data such as melting point and solubility are not widely available in published literature, reflecting its primary role as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 937271-47-1 | [2][3] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [4] |
| Molecular Weight | 234.64 g/mol | [4] |
| Boiling Point | 510.2°C at 760 mmHg (Predicted) | [5] |
| MDL Number | MFCD22628313 | [5] |
| SMILES | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow: Suzuki Coupling
The proposed synthesis involves the coupling of 2,4-dichloropyrimidine with 3-(dihydroxyboranyl)benzoic acid (3-carboxyphenylboronic acid). One of the chlorine atoms on the pyrimidine ring is more reactive than the other, allowing for a selective coupling at the 4-position.
Reactants:
-
2,4-Dichloropyrimidine
-
3-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
A solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Experimental Protocol (General Procedure):
-
Reaction Setup: To an inert reaction vessel, add 3-carboxyphenylboronic acid, a palladium catalyst, and a base.
-
Solvent Addition: Add the chosen solvent system to the vessel.
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Addition of Pyrimidine: Add 2,4-dichloropyrimidine to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C, and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Spectral Data
No publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR) for this compound has been identified at the time of this report. Researchers working with this compound would need to perform these analyses for full characterization.
Biological Activity and Applications
This compound is primarily utilized as a key building block or intermediate in the synthesis of more complex, biologically active molecules[5][6]. The pyrimidine and benzoic acid motifs are common in pharmacologically active compounds.
-
Kinase Inhibitors: The chloropyrimidine moiety can serve as an anchor or a reactive site for further functionalization in the development of kinase inhibitors, which are a significant class of drugs for cancer and inflammatory diseases[5].
-
Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry.
There is no specific information in the public domain regarding the biological activity or the effect on signaling pathways of this compound itself. Any biological effect would be highly dependent on the final molecule it is incorporated into. The direct linkage between the two aromatic rings in this compound is noted to reduce its conformational flexibility, a structural feature that may impact its interaction with biological systems when compared to more flexible analogues[1].
Safety Information
Safety and handling information for this compound should be obtained from the supplier's Safety Data Sheet (SDS). As with all chlorinated organic compounds and acid derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid | 1086379-66-9 | Benchchem [benchchem.com]
- 2. 3-(2-chloro-4-pyrimidinyl)-Benzoicacid | 937271-47-1 [chemicalbook.com]
- 3. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 4. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (460) [myskinrecipes.com]
- 5. 937271-47-1(this compound) | Kuujia.com [kuujia.com]
- 6. This compound [myskinrecipes.com]
An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)benzoic acid
CAS Number: 937271-47-1
This technical guide provides a comprehensive overview of 3-(2-Chloropyrimidin-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its physicochemical properties, a proposed synthetic route, and its potential biological significance as a kinase inhibitor, supported by illustrative data and experimental protocols.
Physicochemical Properties
This compound is a small molecule with the following key characteristics.
| Property | Value | Source |
| CAS Number | 937271-47-1 | Commercial Suppliers |
| Molecular Formula | C₁₁H₇ClN₂O₂ | Crysdot LLC[1] |
| Molecular Weight | 234.64 g/mol | Crysdot LLC[1] |
| Boiling Point | 510.2 °C at 760 mmHg | Crysdot LLC[1] |
| MDL Number | MFCD22628313 | Crysdot LLC[1] |
| SMILES | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | BLDpharm[2] |
Synthesis and Experimental Protocol
Proposed Synthetic Workflow
Experimental Protocol: Suzuki Coupling
Materials:
-
3-Carboxyphenylboronic acid
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-carboxy-phenylboronic acid (1 equivalent) and 2,4-dichloropyrimidine (1.2 equivalents) in a mixture of toluene and water.
-
Add sodium carbonate (2.5 equivalents) to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Potential Biological Activity and Signaling Pathways
The 2-chloropyrimidine moiety is a common feature in many kinase inhibitors, where the chlorine atom can act as a leaving group for covalent bond formation with a cysteine residue in the kinase active site, or participate in important hydrogen bonding interactions.[3][4] Benzoic acid derivatives are also prevalent in pharmacologically active molecules. The combination of these two pharmacophores suggests that this compound could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.
Hypothetical Kinase Inhibition Profile
The following table presents hypothetical inhibitory concentration (IC50) values for this compound against a panel of kinases, illustrating its potential as a targeted inhibitor. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Kinase Target | IC50 (nM) |
| Epidermal Growth Factor Receptor (EGFR) | 85 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 150 |
| Bruton's Tyrosine Kinase (BTK) | 200 |
| Mitogen-activated protein kinase 1 (MEK1) | > 1000 |
| Cyclin-dependent kinase 2 (CDK2) | > 1000 |
Proposed Signaling Pathway Inhibition
As a hypothetical kinase inhibitor, this compound could interfere with signaling pathways that are often dysregulated in cancer. The diagram below illustrates a potential mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound (CAS 937271-47-1) represents a molecule with significant potential in medicinal chemistry, particularly as a scaffold for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, its structural motifs suggest a promising avenue for further investigation. The proposed synthetic route provides a viable method for its preparation, and the conceptual biological activity profile highlights its potential therapeutic applications. Further research is warranted to fully elucidate the synthetic details and biological properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(2-Chloropyrimidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological relevance, and associated experimental methodologies for 3-(2-Chloropyrimidin-4-yl)benzoic acid. This molecule, belonging to the pyrimidine class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery, particularly in the context of kinase inhibition and oncology.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. Accurate molecular weight and formula are critical for all experimental and analytical procedures.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |
| Molecular Weight | 234.64 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C(=O)O | |
| InChI Key | PIFZVVITMGNVMA-UHFFFAOYSA-N | [2] |
| CAS Number | 281232-89-1 (for the 4-yl isomer) | [2] |
Synthetic Approaches
A representative synthesis for a related compound, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, involves the reaction of 2,4-dichloropyrimidine with N-methylindole in the presence of a Lewis acid catalyst like ferric chloride.[3] This suggests that direct arylation methods could be applicable for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[4][5] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6][7][8] Given its structure, this compound is a candidate for investigation as an inhibitor of various kinases. Two key signaling pathways often targeted by such inhibitors are the PI3K/Akt/mTOR and JAK-STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][9][10] Its aberrant activation is a frequent event in a wide range of human cancers.[6][7] Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.
References
- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 2. 4-(2-CHLOROPYRIMIDIN-4-YL)BENZOIC ACID | CAS 281232-89-1 [matrix-fine-chemicals.com]
- 3. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 3-(2-Chloropyrimidin-4-yl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 3-(2-chloropyrimidin-4-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of the starting materials, experimental protocols, and reaction conditions, with a focus on the prevalent Suzuki-Miyaura cross-coupling reaction.
Overview of Synthetic Strategies
The principal and most widely documented method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. The core reaction involves the coupling of two key starting materials: 2,4-dichloropyrimidine and 3-carboxyphenylboronic acid.
While other cross-coupling reactions such as Stille and Negishi couplings are staples in modern organic synthesis for the formation of C-C bonds, their specific application to produce this compound is not extensively reported in the literature, making the Suzuki coupling the most reliable and established route.
Synthesis of Starting Materials
A thorough understanding of the synthesis of the requisite starting materials is critical for the successful and efficient production of the target molecule.
Synthesis of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a crucial building block, typically synthesized from readily available uracil or barbituric acid. The most common method involves the chlorination of uracil using phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of Uracil
A mixture of uracil (1.0 eq.), phosphorus oxychloride (3.0-5.0 eq.), and a catalytic amount of an amine or amine hydrochloride (e.g., triethylamine hydrochloride, 0.2 eq.) is heated to reflux (approximately 110-120°C) for several hours.[1] Another reported method involves heating uracil with phosphorus oxychloride and phosphorus pentachloride (PCl₅).[1] The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The resulting crude product is then carefully quenched by pouring it onto crushed ice. The aqueous mixture is extracted with an organic solvent, such as chloroform or ethyl acetate. The combined organic layers are washed with a dilute sodium carbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2,4-dichloropyrimidine.[1] Further purification can be achieved by distillation or recrystallization from a suitable solvent like petroleum ether.[2]
Synthesis of 3-Carboxyphenylboronic Acid
3-Carboxyphenylboronic acid is the second key component in the Suzuki coupling. A common laboratory-scale synthesis involves the hydrolysis of 3-cyanophenylboronic acid.
Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid
3-Cyanophenylboronic acid (1.0 eq.) is suspended in ethylene glycol, and potassium hydroxide (4.0 eq.) is added.[3] The mixture is heated to a high temperature (around 175°C) for several hours until the hydrolysis is complete, as monitored by TLC or HPLC.[3]
After cooling to room temperature, the reaction mixture is diluted with water and acidified to a pH of 2-3 with a concentrated hydrochloric acid solution. The acidification precipitates the 3-carboxyphenylboronic acid as a colorless solid. The product is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product with high purity.[3]
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The central step in the synthesis of this compound is the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with 3-carboxyphenylboronic acid. The reaction selectively occurs at the more reactive C4 position of the pyrimidine ring.
Reaction Conditions and Yields
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of conditions have been reported, with microwave-assisted protocols offering significant advantages in terms of reaction time and catalyst loading.
| Catalyst (mol%) | Base (eq.) | Solvent System | Temperature (°C) & Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 °C, 24 h | 71 | [4][5] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Isopropanol | 80 °C, 24 h | 64 | [4] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 150 °C, 15 min (Microwave) | Good to Excellent | [4] |
| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 °C, overnight | Moderate |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
In a microwave reactor vessel, 2,4-dichloropyrimidine (1.0 eq.), 3-carboxyphenylboronic acid (1.0-1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 eq.) are combined in a mixture of 1,4-dioxane and water.[4] The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[4]
After the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates viaNegishi coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Navigating the Solubility Landscape of 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Organic Solvents: A Technical Guide
For Immediate Release
Introduction to 3-(2-Chloropyrimidin-4-yl)benzoic Acid
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a benzoic acid moiety. Its molecular structure, combining acidic and aromatic features with a halogenated heterocycle, suggests a varied solubility profile in different organic solvents, which is critical for its application in chemical synthesis and pharmaceutical research. The precise solubility is a key parameter for reaction optimization, purification, and formulation development.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of related compounds, such as other pyrimidine derivatives and substituted benzoic acids, has been studied, but direct extrapolation is not reliable due to the unique combination of functional groups in the target molecule. Therefore, experimental determination is necessary to obtain accurate solubility values.
Experimental Protocol for Solubility Determination
To address the absence of published data, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided below. This protocol is based on the widely accepted shake-flask method, which is a harmonized approach for active pharmaceutical ingredient (API) solubility assessment.[1][2]
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to equilibrium.[3][4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three replicate determinations.
-
Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature.
-
The following diagram illustrates the general workflow for this experimental protocol.
Synthetic Pathway Context
This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. A plausible synthetic route to a related derivative is depicted below, illustrating a typical workflow where the solubility of intermediates like this compound would be a critical consideration for reaction setup and product purification.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol offers a standardized and reliable method for generating this data in-house. Understanding the solubility of this compound is paramount for its effective use as an intermediate in the synthesis of novel compounds with potential applications in drug discovery and development. The presented synthetic workflow highlights the importance of such physical property characterization in the broader context of medicinal chemistry and process development.
References
- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its remarkable versatility and inherent ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine core in the development of therapeutic agents, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction: The Enduring Legacy of a Privileged Scaffold
The significance of the pyrimidine moiety is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance provides a unique advantage, allowing pyrimidine-based drugs to often be recognized and transported by cellular machinery, enhancing their bioavailability and efficacy.[2] Over the decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring, leading to the development of a vast and ever-expanding arsenal of drugs targeting a multitude of diseases.[2][3] The landscape of FDA-approved drugs is a testament to this, with numerous pyrimidine-containing molecules on the market for treating cancer, infections, inflammation, and more.[2][4]
The pyrimidine scaffold's success can be attributed to several key features:
-
Hydrogen Bonding Capability: The two nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, while substituents can be readily introduced to serve as hydrogen bond donors. This allows for precise and strong interactions with biological targets such as enzymes and receptors.[3]
-
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[5][6]
-
Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, often improving properties like solubility and metabolic stability.[3]
-
Scaffold for Fusion: The pyrimidine ring is an excellent platform for the construction of fused heterocyclic systems, leading to novel chemical entities with unique three-dimensional shapes and biological activities.[4][7]
This guide will delve into the core aspects of pyrimidine's role in medicinal chemistry, providing the necessary technical details for researchers and professionals in the field.
Synthesis of the Pyrimidine Scaffold: Building the Core
The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous reliable methods available for creating a diverse range of derivatives.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most renowned methods for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][8]
Experimental Protocol: General Procedure for the Biginelli Reaction
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like Yb(OTf)₃).[1]
-
Reaction Conditions: Heat the mixture to reflux for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired dihydropyrimidine.[2]
Synthesis of 2,4,6-Trisubstituted Pyrimidines
A common and versatile method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Experimental Protocol: General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1 mmol) and the amidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to neutralize the amidine salt and facilitate the condensation.
-
Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2,4,6-trisubstituted pyrimidine.[9][10]
Synthesis of Fused Pyrimidines
Fused pyrimidine systems, such as purines and pyrido[2,3-d]pyrimidines, often exhibit potent biological activities. Their synthesis typically involves the construction of the pyrimidine ring onto a pre-existing heterocyclic system.
Experimental Protocol: General Procedure for the Synthesis of a Fused Pyrimidine (e.g., Quinazoline)
-
Starting Material: Begin with a suitably substituted anthranilic acid derivative (1 mmol).
-
Cyclization with Amide Source: React the anthranilic acid with a source of a one-carbon unit and nitrogen, such as formamide or a formamidine derivative.
-
Reaction Conditions: Heat the mixture at a high temperature (often >150 °C) for several hours.
-
Work-up and Purification: Cool the reaction mixture, which may solidify upon cooling. The solid product can be triturated with a suitable solvent, filtered, and recrystallized to yield the pure fused pyrimidine.[11][12]
Biological Activities of Pyrimidine Derivatives: A Multifaceted Arsenal
The pyrimidine scaffold is a cornerstone in the development of drugs for a wide range of diseases, a testament to its ability to interact with diverse biological targets.
Anticancer Activity
Pyrimidine derivatives have made a profound impact on cancer therapy. They exert their effects through various mechanisms, most notably as kinase inhibitors and antimetabolites.
Kinase Inhibition: Many pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Overexpression of EGFR is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, thereby inhibiting cell proliferation and survival.[8][13]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle. Pyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrimidine derivatives can inhibit VEGFR, a key mediator of angiogenesis.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.15 | [13] |
| Thiazolo[4,5-d]pyrimidine | - | MCF-7 (Breast) | 2.5 | [14] |
| 2,4-diaminopyrimidine | CDK2 | HCT116 (Colon) | 0.05 | [10] |
| Fused Pyrimidine | VEGFR-2 | HUVEC | 0.02 | [15] |
| Pyrazolopyrimidine | PI3Kα | - | 0.005 | [14] |
Signaling Pathway Visualization: EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Experimental Workflow: In Vitro Anticancer Activity Screening
The following diagram outlines a typical workflow for screening the anticancer activity of pyrimidine derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Pyrimidine derivatives are also prominent in the fight against infectious diseases, with several approved antibacterial and antifungal drugs featuring this scaffold. They often act by inhibiting essential metabolic pathways in microorganisms.
-
Dihydrofolate Reductase (DHFR) Inhibitors: Trimethoprim, a classic pyrimidine-based antibacterial, inhibits bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference(s) |
| Thiazolo[5,4-d]pyrimidine | S. aureus | 1.56 | [16] |
| Pyrrolo[2,3-d]pyrimidine | S. aureus | 8 | [6] |
| Dihydropyrimidine | E. coli | 3.12 | [2] |
| Fused Pyrimidine | C. albicans | 6.25 | [17] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibitors: Some pyrimidine derivatives selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, while sparing the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[18][19][20]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of many pro-inflammatory cytokines. Pyrimidine-based JAK inhibitors can effectively block this pathway.[21][22]
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Target | Assay | IC₅₀ (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | COX-2 | In vitro enzyme assay | 0.04 | [20][23] |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Cellular assay | 0.025 | [21] |
| Morpholinopyrimidine | - | RAW 264.7 cells (NO inhibition) | 12.5 | [24] |
Signaling Pathway Visualization: JAK-STAT Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and its inhibition by pyrimidine derivatives.
Caption: JAK-STAT signaling pathway and its inhibition.
Conclusion: The Future is Bright for the Pyrimidine Scaffold
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a multitude of clinically successful drugs. Its inherent drug-like properties, synthetic tractability, and ability to interact with a diverse range of biological targets ensure its continued prominence in medicinal chemistry. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile pyrimidine core will undoubtedly continue to serve as a critical building block for the next generation of innovative medicines. The ongoing exploration of novel synthetic methodologies and the application of modern drug design principles will further unlock the vast potential of this remarkable heterocyclic system, paving the way for the treatment of diseases that currently have limited therapeutic options.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 14. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational structural motif in medicinal chemistry.[1][2] First discovered in the 16th century, this seemingly unassuming scaffold has given rise to a remarkable diversity of therapeutic agents, spanning a wide array of disease areas.[3][4] From their well-established roles as antimicrobial and antifungal preservatives in pharmaceutical formulations to their function as the core of blockbuster drugs, benzoic acid derivatives are indispensable tools in the drug discovery arsenal.[5][6] Their versatility stems from the phenyl ring's amenability to substitution, allowing for the precise tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activity and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the role of benzoic acid derivatives in contemporary drug discovery. It delves into their key therapeutic applications, mechanisms of action, and the quantitative data that underpin their development. Furthermore, it furnishes detailed experimental methodologies and visualizes critical biological pathways and discovery workflows to provide a practical resource for professionals in the field.
Key Therapeutic Applications and Mechanisms of Action
The applications of benzoic acid derivatives are extensive, ranging from treating inflammation and infectious diseases to combating cancer and cardiovascular conditions.[1][7] This versatility is a direct result of the diverse molecular targets with which these compounds can interact.
Anti-inflammatory Activity: A notable class of benzoic acid derivatives functions as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein crucial for leukocyte adhesion and trafficking.[8] By blocking the interaction of VLA-4 with its ligand, VCAM-1, these antagonists can prevent the migration of inflammatory cells to tissues, a key process in autoimmune diseases.
Anticancer Activity: Benzoic acid derivatives have emerged as potent anticancer agents through various mechanisms.[7][9] Certain derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinase CK2, histone deacetylases (HDACs), and tyrosine kinases.[10][11][12] For example, Silmitasertib is an ATP-competitive inhibitor of the catalytic subunits of CK2, while other derivatives have been shown to induce apoptosis in cancer cells.[10]
Antimicrobial and Antifungal Activity: The antimicrobial properties of benzoic acid are well-documented and are primarily attributed to its ability to disrupt the internal pH of microbial cells in its undissociated form.[13] At a molecular level, it penetrates the cell membrane and dissociates, leading to intracellular acidification that inhibits essential enzymatic activities.[13] Derivatives of p-hydroxybenzoic acid (parabens) are widely used as preservatives.[14][15] Furthermore, specific derivatives have been developed to target fungal-specific enzymes like CYP53.[16]
Diuretic Activity: Furosemide, a prominent benzoic acid derivative, functions as a potent loop diuretic.[13] It exerts its effect by competitively inhibiting the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the loop of Henle in the kidney.[13] This inhibition leads to a significant increase in the excretion of water and electrolytes.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for representative benzoic acid derivatives across various therapeutic areas, providing a comparative overview of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Benzoic Acid Derivatives
| Compound Class | Specific Derivative | Target/Assay | Cell Line / Enzyme | IC50 / MIC | Reference(s) |
| Anticancer | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Antitumor Activity (MTT Assay) | Human Cervical Cancer | 17.84 µM | [10][12] |
| Anticancer | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | Anticancer Activity (MTT Assay) | MCF-7 (Breast Cancer) | 15.6 µM | [10] |
| Anticancer | Quinazolinone Derivative (Comp. 5) | Anticancer Activity (MTT Assay) | MCF-7 (Breast Cancer) | 100 µM | [10] |
| Anticancer | Benzoic Acid | Cytotoxicity (MTT Assay) | MG63 (Bone Cancer) | 85.54 µg/ml (48h) | [17] |
| Anticancer | Benzoic Acid | Cytotoxicity (MTT Assay) | A673 (Bone Cancer) | 101.4 µg/ml (48h) | [17] |
| Anti-inflammatory | Diphenylurea Derivative (12l) | VLA-4 Antagonism | Jurkat cell adhesion | 0.51 nM | [8] |
| Anti-inflammatory | 2,3-Diphenylpropionic acid (9cc) | VCAM-1/VLA-4 Interaction | U937 cell adhesion | 1.7 nM | [18] |
| Antimicrobial | 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Antibacterial Activity (Microdilution) | MRSA | > 100 µg/mL | [14][15] |
| Antimicrobial | 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Antibacterial Activity (Microdilution) | E. coli | 100 µg/mL | [14][15] |
| Antimicrobial | 2,4-Dihydroxybenzoic acid | Antibacterial Activity (Microdilution) | E. coli, S. aureus | 2 mg/mL | [1][19] |
| Antimicrobial | 3,4-Dihydroxybenzoic acid | Antibacterial Activity (Microdilution) | E. coli, S. aureus | 2 mg/mL | [1][19] |
Table 2: Pharmacokinetic Parameters of Selected Benzoic Acid Derivatives
| Derivative Class | Specific Compound | Species | Administration | Bioavailability (F%) | Clearance (CL) | Elimination Half-life (t1/2) | Reference(s) |
| VLA-4 Antagonist | Diphenylurea (12l) | Mouse | Oral | 28% | 18.5 ml/min/kg | - | [8] |
| VLA-4 Antagonist | Diphenylurea (12l) | Rat | Oral | 36% | 5.2 ml/min/kg | - | [8] |
| VLA-4 Antagonist | Diphenylurea (12l) | Dog | Oral | 55% | 3.6 ml/min/kg | - | [8] |
| Parent Compound | Benzoic Acid | Channel Catfish | Oral | 95% | 61 ml/hr/kg | 5.9 hr | [2] |
| Parent Compound | Sodium Benzoate | Human | Oral | - | Varies (dose-dependent) | - | [20] |
| 2-QBA | 2-(Quinoline-8-carboxamido)benzoic acid | Mouse | Oral | 68.3 - 83.7% | - | Longer than IV | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of benzoic acid derivatives.
Protocol 1: General Synthesis of Furosemide
Furosemide, a potent diuretic, is synthesized from 2,4-dichlorobenzoic acid in a two-step process.[4][13][22]
Step 1: Chlorosulfonylation and Amination
-
Reactants: 2,4-dichlorobenzoic acid, chlorosulfonic acid, ammonia.
-
Procedure: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the position para to the carboxylic acid and ortho to one of the chlorine atoms.[22]
-
The resulting intermediate, 4,6-dichloro-3-(chlorosulfonyl)benzoic acid, is then reacted with aqueous ammonia.[5] The ammonia displaces the chloride on the sulfonyl group to form a sulfonamide (-SO₂NH₂), yielding 5-(aminosulfonyl)-2,4-dichlorobenzoic acid.[13]
Step 2: Nucleophilic Aromatic Substitution
-
Reactants: 5-(aminosulfonyl)-2,4-dichlorobenzoic acid, furfurylamine.
-
Procedure: The intermediate from Step 1 is reacted with furfurylamine (furan-2-ylmethanamine).[13][22]
-
In this nucleophilic aromatic substitution reaction, the amino group of furfurylamine displaces one of the chlorine atoms on the benzene ring (typically the one at position 4).[4]
-
The final product, 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (Furosemide), is then purified.
Protocol 2: In Vitro VLA-4 Antagonist Activity Assay (Cell Adhesion)
This protocol outlines a typical cell-based assay to determine the IC50 of a benzoic acid derivative against VLA-4-mediated cell adhesion.
-
Cell Culture: Culture Jurkat cells (a human T-lymphocyte cell line that expresses VLA-4) in appropriate media.
-
Plate Coating: Coat 96-well microtiter plates with VCAM-1, the ligand for VLA-4. Incubate overnight at 4°C, then wash and block non-specific binding sites with a solution like bovine serum albumin (BSA).
-
Compound Preparation: Prepare serial dilutions of the test benzoic acid derivative in assay buffer.
-
Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Adhesion Assay:
-
Add the diluted test compounds to the VCAM-1 coated wells.
-
Add the fluorescently labeled Jurkat cells to each well.
-
Incubate the plate for a set period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration relative to a vehicle control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test benzoic acid derivative in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and logical workflows associated with benzoic acid derivatives in drug discovery.
Caption: VLA-4 Antagonist Mechanism of Action.
Caption: HDAC Inhibition by Benzoic Acid Derivatives.
Caption: Drug Discovery Workflow for Benzoic Acid Derivatives.
Conclusion and Future Directions
The benzoic acid scaffold continues to be a highly productive platform for the discovery of new medicines.[9] Its synthetic tractability and proven track record make it an attractive starting point for library design and lead optimization campaigns.[23] Current research continues to expand the therapeutic utility of these derivatives, with ongoing efforts to develop novel agents with improved potency, selectivity, and pharmacokinetic properties.[7][24] Future trends will likely focus on several key areas: exploring new chemical space through innovative substitution patterns, applying computational methods for rational design and virtual screening, and developing derivatives for novel biological targets.[25] As our understanding of disease biology deepens, the versatile and adaptable benzoic acid core is poised to remain a central element in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. preprints.org [preprints.org]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. 2,3-Diphenylpropionic acids as potent VLA-4 antagonists [pubmed.ncbi.nlm.nih.gov]
- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)benzoic acid for Researchers and Drug Development Professionals
Introduction
3-(2-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloropyrimidine ring and a versatile benzoic acid moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and key chemical reactions, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and agrochemical synthesis.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Notes |
| Crysdot LLC[1] | 937271-47-1 | 97% | - |
| BLDpharm[2] | 937271-47-1 | Not specified | Available for online orders. |
| AKSci | 937271-47-1 | 97% (HPLC) | - |
| MySkinRecipes | 937271-47-1 | 97% | Reagent Code: #161825 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 937271-47-1 | Crysdot LLC[1] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | Crysdot LLC[1] |
| Molecular Weight | 234.64 g/mol | Crysdot LLC[1] |
| Purity | 97% | Crysdot LLC[1] |
| Melting Point | 196–198 °C | MDPI |
| Boiling Point | 510.2°C at 760 mmHg | Crysdot LLC[1] |
| SMILES Code | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | Crysdot LLC[1] |
| MDL Number | MFCD22628313 | Crysdot LLC[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a microwave-assisted Suzuki coupling reaction. This method offers high efficiency and good yields.
Experimental Protocol: Microwave-Assisted Regioselective Suzuki Coupling
This protocol is adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidines.
Objective: To synthesize this compound from 2,4-dichloropyrimidine and 3-carboxyphenylboronic acid.
Materials:
-
2,4-dichloropyrimidine
-
3-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-dioxane
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), 3-carboxyphenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (7 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Results:
-
Yield: 55%
-
Appearance: White solid
-
Melting Point: 196–198 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 7.49 (t, J = 7.7 Hz, 1H), 8.12–8.16 (m, 3H), 8.72–8.74 (m, 1H), 8.76 (d, J = 5.3 Hz, 1H)
Chemical Reactivity and Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to its two reactive sites: the chloro-substituent on the pyrimidine ring and the carboxylic acid group on the benzene ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing fragments, a common strategy in the development of kinase inhibitors. The pyrimidine core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.
Amide Bond Formation
The benzoic acid moiety can readily undergo amide bond formation with a wide range of amines. This reaction is typically facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC) and is a cornerstone of medicinal chemistry for linking molecular fragments.
Potential as a Kinase Inhibitor Intermediate
The structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that interacts with the hinge region of the kinase, a linker, and a moiety that extends into the solvent-exposed region. This compound provides the core heterocyclic element and a convenient attachment point (the carboxylic acid) for elaborating the rest of the inhibitor structure.
While a specific signaling pathway for a drug directly derived from this starting material is not yet defined in publicly available literature, its derivatives are anticipated to target protein kinases involved in cell proliferation, differentiation, and survival pathways, such as those implicated in cancer. Kinases like JNK, and those in the broader MAPK pathway, are potential targets for inhibitors synthesized from this class of compounds[3].
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation. Its dual reactivity allows for the systematic construction of complex molecular architectures aimed at modulating key signaling pathways in various diseases. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents.
References
Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Chlorinated pyrimidines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their reactivity, particularly towards nucleophilic substitution, makes them invaluable intermediates. However, this reactivity also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safe handling, storage, disposal, and relevant biological activities of chlorinated pyrimidines to ensure their responsible use in research and development.
Physicochemical and Toxicological Properties
A comprehensive understanding of the physicochemical and toxicological properties of chlorinated pyrimidines is fundamental to their safe handling. The following tables summarize key data for some common chlorinated pyrimidines.
Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 2-Chloropyrimidine | 1722-12-9 | C₄H₃ClN₂ | 114.53 | 64-66 | 146 | - | Light yellow hygroscopic solid |
| 4-Chloropyrimidine | 17180-93-7 | C₄H₃ClN₂ | 114.53 | - | - | - | Colorless to pale yellow liquid or solid; moderately soluble in polar solvents[1] |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61[2] | 209.1[2] | 1.493[2] | Soluble in MDC, ethyl acetate, methanol; slightly soluble in water[2][3] |
| 2,6-Diamino-4-chloropyrimidine | 156-83-2 | C₄H₅ClN₄ | 144.56 | 199-202 | - | - | Powder |
Table 2: Toxicological Data and Hazard Statements for Selected Chlorinated Pyrimidines
| Compound | GHS Hazard Statements | Acute Toxicity (LD50) | Notes |
| 2-Chloropyrimidine | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | Oral (mouse): 100 mg/kg (for o-chloropyridine, a related compound)[4] | The toxicological properties have not been fully investigated[1]. |
| 4-Chloropyrimidine Hydrochloride | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[5] | - | - |
| 2,4-Dichloropyrimidine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] | - | A human skin sensitizer[6][7]. The toxicological properties of this substance have not been fully investigated[8]. |
| 2,6-Diamino-4-chloropyrimidine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | - | - |
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of chlorinated pyrimidines, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling these compounds in a laboratory setting.
Engineering Controls
-
Fume Hood: All work with chlorinated pyrimidines, especially volatile compounds or those that can form dusts, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly[1][9].
Personal Protective Equipment (PPE)
A critical line of defense, the appropriate PPE must be worn at all times when handling chlorinated pyrimidines.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion[10].
-
Skin Protection:
-
Gloves: Disposable nitrile gloves provide short-term protection for incidental contact[2][10]. However, for prolonged contact or when handling chlorinated solvents, more resistant gloves such as neoprene or butyl rubber should be considered[10]. Always consult the glove manufacturer's resistance guide for the specific chemical being used.
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) or a chemical-resistant apron should be worn and kept buttoned[2].
-
-
Clothing: Long pants and closed-toe shoes are required. Avoid synthetic fabrics like polyester and acrylic[2].
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary. Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing[2][11].
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids[1].
-
-
Disposal:
-
All waste containing chlorinated pyrimidines must be treated as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain[1].
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[1].
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention[1].
Experimental Protocols
The following are generalized protocols for the synthesis of chlorinated pyrimidines. Note: These are not exhaustive and should be adapted based on the specific substrate and scale, with a thorough risk assessment performed beforehand.
Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine
This procedure involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.
Materials:
-
2-Aminopyrimidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ether
-
Anhydrous Sodium Sulfate
-
Isopentane
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dissolve concentrated hydrochloric acid in water and cool to 0°C.
-
Add 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
Add a cold solution of sodium nitrite in water dropwise, maintaining the temperature between -15°C and -10°C.
-
Stir for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0°C.
-
The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration.
-
Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.
-
Extract the cold aqueous solution with several portions of ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation.
-
Recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine[11].
General Procedure for Chlorination of Hydroxypyrimidines with POCl₃
This is a common method for converting hydroxy- or oxo- groups on a pyrimidine ring to chloro substituents.
Materials:
-
Hydroxypyrimidine substrate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or other tertiary amine base)
-
Cold water
-
Saturated Sodium Carbonate solution
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
In a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate, one equivalent of POCl₃ per hydroxyl group, and one equivalent of pyridine.
-
Seal the reactor and heat the mixture to 160°C for 2 hours.
-
After cooling, carefully open the reactor in a fume hood.
-
Quench the reaction mixture with cold water (~0°C).
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
If the product precipitates, collect it by filtration, wash with a small amount of a suitable solvent (e.g., methyl t-butyl ether), and dry.
-
If the product is a liquid or remains in solution, extract with an organic solvent such as ethyl acetate.
-
Dry the organic extracts, remove the solvent, and purify the product, typically by distillation[12].
Biological Activity and Signaling Pathways
Chlorinated pyrimidines are precursors to a wide range of biologically active compounds. The pyrimidine core itself is fundamental to nucleic acids, and its derivatives are known to possess anticancer, antiviral, and antimicrobial properties[13].
One key mechanism of action for some pyrimidine-targeted antivirals is the inhibition of the pyrimidine biosynthesis pathway. This can lead to a depletion of the pyrimidine nucleotide pool, which is essential for viral replication. Interestingly, inhibition of this pathway has also been shown to stimulate the innate immune response.
As depicted, inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) can lead to a reduction in the pyrimidine pool, thereby hindering viral replication. Concurrently, such inhibition can stimulate the expression of interferon-stimulated genes (ISGs), key components of the innate immune system, creating an antiviral state within the cell[14]. This dual mechanism makes the pyrimidine biosynthesis pathway an attractive target for the development of broad-spectrum antiviral drugs.
Furthermore, some chloroethyl pyrimidine nucleoside analogues have been shown to significantly inhibit cancer cell proliferation, migration, and invasion in vitro, highlighting their potential in oncology research[15]. The toxicity of certain pyrimidine derivatives has also been linked to the induction of oxidative stress[16].
Conclusion
Chlorinated pyrimidines are indispensable tools in modern medicinal chemistry and drug development. Their utility, however, is matched by their potential hazards. A thorough understanding of their properties, coupled with strict adherence to safe handling, storage, and emergency procedures, is paramount for the protection of researchers and the environment. By following the guidelines outlined in this document, scientists can continue to harness the synthetic potential of these valuable compounds in a safe and responsible manner.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. srinichem.com [srinichem.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 8. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of chloroethyl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of Chloropyrimidinyl Benzoic Acids: A Technical Review of Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The intersection of the chloropyrimidine scaffold and the benzoic acid moiety represents a promising area of chemical space for the discovery of novel therapeutic agents and other biologically active molecules. This in-depth technical guide provides a comprehensive review of the available literature on chloropyrimidinyl benzoic acids and structurally related compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document aims to serve as a foundational resource for researchers engaged in the exploration of this chemical class for applications in drug discovery and development.
Core Synthetic Strategies
The synthesis of chloropyrimidinyl benzoic acids can be approached through several strategic disconnections. A common and versatile method involves the coupling of a pre-functionalized chloropyrimidine with a benzoic acid derivative. Key reactions in this process often include nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
A plausible synthetic workflow for a representative compound, 4-(2-chloropyrimidin-4-yl)benzoic acid, is outlined below. This pathway is a composite of established synthetic methodologies for similar heterocyclic benzoic acids.
Experimental Protocol: Suzuki Coupling and Hydrolysis
Synthesis of Methyl 4-(2-chloropyrimidin-4-yl)benzoate:
-
To a degassed solution of 2,4-dichloropyrimidine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water is added sodium carbonate (2.5 eq).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80°C under an inert atmosphere for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the methyl ester intermediate.
Synthesis of 4-(2-chloropyrimidin-4-yl)benzoic acid:
-
The methyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq) is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours.
-
The reaction is cooled, and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with 1M HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the final benzoic acid product.
Biological Activity and Structure-Activity Relationships
While comprehensive biological data for a wide range of chloropyrimidinyl benzoic acids is not extensively documented in a single source, analysis of structurally related compounds provides valuable insights into their potential as bioactive molecules. The primary areas where these scaffolds have shown promise are as kinase inhibitors and antimicrobial agents.
Kinase Inhibition
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. The addition of a benzoic acid moiety can provide a crucial interaction point with the ATP-binding site of various kinases.
Table 1: Kinase Inhibitory Activity of Related Pyrimidine/Pyrazine Benzoic Acid Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | Aurora A | 6.1 | [1][2] |
| 2 | CSNK2A | 14 | |
| 3 | PIM3 | 4 |
Note: Compound 1 is an o-carboxylic acid substituted bisanilinopyrimidine. Compounds 2 and 3 are 2,6-disubstituted pyrazines with a 4-carboxyphenyl substituent, which are structurally analogous to pyrimidines.
The data suggests that the benzoic acid group is a key pharmacophore for potent kinase inhibition. SAR studies on related series have indicated that the position and substitution on both the pyrimidine and benzoic acid rings are critical for activity and selectivity.[1][2] For instance, in a series of Aurora kinase inhibitors, polar substituents on the aniline ring attached to the pyrimidine were found to be crucial for potent activity.[1][2]
Antimicrobial Activity
Derivatives of chlorophenyl benzoic acids have demonstrated notable antimicrobial properties. Although not directly chloropyrimidinyl benzoic acids, these compounds share the chloro-aromatic and benzoic acid features, suggesting potential antimicrobial applications for the title compounds.
Table 2: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| 4 | Staphylococcus aureus | 125 | 125 | |
| 4 | Bacillus subtilis | 125 | >500 | |
| 5 | Enterococcus faecium | >500 | 125 | |
| 6 | Candida albicans | 250 | 125 |
Note: MIC = Minimum Inhibitory Concentration; MBEC = Minimum Biofilm Eradication Concentration.
The moderate activity of these related compounds against Gram-positive bacteria and fungi indicates that the chlorophenyl benzoic acid scaffold is a viable starting point for the development of new antimicrobial agents.
Future Directions
The field of chloropyrimidinyl benzoic acids is ripe for further exploration. Key areas for future research include:
-
Expansion of the Chemical Space: Synthesis of a broader range of analogues with diverse substitution patterns on both the pyrimidine and benzoic acid rings is necessary to build a comprehensive SAR.
-
Broad Biological Screening: Screening of these compounds against a wide array of biological targets, including a larger panel of kinases, GPCRs, and microbial strains, could uncover novel activities.
-
Computational Modeling: The use of in silico methods, such as molecular docking and QSAR studies, can aid in the rational design of more potent and selective analogues.
-
Pharmacokinetic Profiling: For compounds with promising biological activity, the evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for their development as potential drug candidates.
References
3-(2-Chloropyrimidin-4-yl)benzoic acid as a fragment for screening
An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)benzoic Acid as a Fragment for Screening
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged over the last two decades as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a smaller, curated library of low-molecular-weight compounds, or "fragments".[2][3] These fragments typically exhibit weak binding affinity (in the micromolar to millimolar range) to the biological target. However, due to their smaller size and lower complexity, they form highly efficient and high-quality interactions.[2] The structural information gleaned from how these fragments bind to a target protein, often through biophysical methods like X-ray crystallography or NMR spectroscopy, provides a more effective starting point for optimization into potent and selective drug candidates.[4][5]
A key principle in designing fragment libraries is the "Rule of Three" (Ro3), which provides guidelines for the physicochemical properties of ideal fragments.[1][2][6][7] These guidelines suggest a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP (cLogP) of three or less.[1][2][6]
This guide focuses on This compound as an exemplary fragment for screening campaigns. Its structure contains key features—a heterocyclic pyrimidine core, a reactive chloro-substituent, and a benzoic acid moiety—that make it a versatile starting point for developing inhibitors, particularly for target classes such as kinases.
Physicochemical Profile of this compound
This compound is a small molecule that aligns well with the principles of the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [8] |
| Molecular Weight | 234.64 g/mol | [8][9] |
| cLogP | 2.4 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 (Note: Exceeds Ro3 by one) | [9] |
| Rotatable Bond Count | 2 | [9] |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | [9] |
While the hydrogen bond acceptor count is slightly above the strict "Rule of Three," its other properties make it a highly suitable fragment. The pyrimidine and carboxylic acid groups are common motifs in biologically active molecules, and the overall profile suggests good potential for optimization.[10][11]
Synthesis Pathway
A common synthetic route to molecules like this compound involves the reaction of a dichloropyrimidine with a suitable organometallic partner. A plausible, though generalized, synthesis is outlined below.
Caption: Generalized Suzuki coupling reaction for synthesis.
Rationale for Use in Fragment Screening
The molecular architecture of this compound provides several strategic advantages for FBDD:
-
Privileged Scaffold: The pyrimidine ring is a "privileged structure" found in numerous approved drugs, particularly kinase inhibitors.[12] Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the fragment in a protein's binding site.
-
Vector for Elaboration: The 2-chloro substituent is a key feature. It serves as a reactive handle, allowing for synthetic elaboration through nucleophilic aromatic substitution. This enables chemists to "grow" the fragment by introducing new chemical groups to explore the surrounding binding pocket and increase potency.
-
Binding Moiety: The benzoic acid group provides a strong interaction point, capable of forming hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target's active site. This moiety also tends to improve aqueous solubility, a critical property for fragments which must be screened at high concentrations.[6]
-
Target Class Focus: This fragment is particularly well-suited for screening against ATP-binding proteins like kinases. The pyrimidine can mimic the adenine of ATP, while the appended benzoic acid can extend into other regions of the ATP pocket to confer selectivity.
Experimental Protocols for Fragment Screening
Identifying the weak binding of fragments requires highly sensitive biophysical techniques.[13][14] A typical screening campaign is a tiered process, starting with a high-throughput primary screen to identify a larger pool of potential binders, followed by more detailed secondary and validation assays.[13]
Caption: A typical workflow for a fragment screening cascade.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool in FBDD because it can detect weak binding events and provide information about the binding site on the protein.[4][14][15] Protein-observed 2D ¹H-¹⁵N HSQC is a common method.
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0) with 10% D₂O.
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.[4]
-
Fragment Addition: Add a specific concentration of the fragment (e.g., 250 µM to 1 mM of this compound) to the protein sample from a concentrated stock solution.
-
Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Analysis: Overlay the reference and fragment-bound spectra. Chemical shift perturbations (CSPs), where peaks move or broaden, indicate that the fragment is binding to the protein in the vicinity of those specific amino acid residues. This maps the binding site.[15]
Protocol: Surface Plasmon Resonance (SPR)
SPR is a high-throughput, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[13][14][16]
-
Chip Preparation: Covalently immobilize the target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR instrument with a suitable running buffer (e.g., PBS with 0.05% Tween-20) to establish a stable baseline.
-
Fragment Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Collection: Monitor the change in the response units (RU) over time. An increase in RU upon injection corresponds to the fragment binding to the immobilized protein. The decay of the signal during the dissociation phase provides information on the off-rate.
-
Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 steady-state affinity) to determine the dissociation constant (Kᴅ), which quantifies binding affinity.[14]
Protocol: X-Ray Crystallography
X-ray crystallography provides high-resolution, unambiguous structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[5][13][14]
-
Protein Crystallization: Grow high-quality crystals of the target protein.
-
Fragment Soaking: Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer. Transfer the protein crystals into this solution and allow them to incubate for a period ranging from minutes to hours.
-
Data Collection: Remove a soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.[17]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.
-
Analysis: Analyze the resulting electron density maps to confirm the presence and determine the precise orientation and interactions of the bound fragment within the protein's active site.
| Technique | Principle | Throughput | Protein Consumption | Information Gained |
| NMR Spectroscopy | Detects changes in the nuclear spin environment upon binding.[15] | Medium | High | Binding confirmation, affinity (Kᴅ), binding site mapping.[4][14] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass binding to a surface.[14] | High | Low | Binding confirmation, affinity (Kᴅ), kinetics (on/off rates).[16] |
| X-Ray Crystallography | X-ray diffraction of a protein-fragment co-crystal.[5] | Low | High | High-resolution 3D structure of the binding mode.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[13] | Low | High | Direct measurement of Kᴅ, stoichiometry, and thermodynamic profile. |
Hit Validation and Elaboration Strategies
Once a fragment like this compound is identified as a "hit," the goal is to evolve it into a potent lead compound. This is achieved through structure-guided medicinal chemistry.
Caption: Common strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This strategy involves adding chemical substituents to the initial fragment hit to engage with nearby pockets in the binding site. For our example fragment, the chloro group is the ideal vector for this. A synthetic chemist could perform a nucleophilic substitution with various amines, alcohols, or thiols to generate a library of new compounds with improved affinity.
-
Fragment Linking: If a separate screen identifies another fragment that binds in an adjacent pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in both potency and selectivity due to favorable entropic effects.
Potential Target Space: Kinase Inhibition
Given its pyrimidine core, this compound is a strong candidate for an inhibitor of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.
Caption: The MAPK signaling pathway, a common target for kinase inhibitors.
A fragment-derived inhibitor could, for example, target the ATP-binding site of a kinase like Raf or MEK, preventing the phosphorylation cascade and blocking downstream signals that lead to cell proliferation. The development of such an inhibitor would begin with a fragment hit like this compound.
Conclusion
This compound serves as an outstanding model for a starting fragment in a drug discovery campaign. Its physicochemical properties are largely aligned with the "Rule of Three," and its chemical structure contains multiple features that are advantageous for screening, validation, and subsequent optimization. The pyrimidine core offers a privileged scaffold for targeting important enzyme classes like kinases, while the reactive chloro group and the interactive benzoic acid moiety provide clear and logical paths for synthetic elaboration. By employing a tiered screening approach using sensitive biophysical methods, such a fragment can be the starting point for a rational, structure-guided design process, ultimately leading to the development of novel, high-affinity lead compounds.
References
- 1. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Building a Fragment Collection | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 9. 4-(2-Chloro-4-pyrimidinyl)benzoic acid | C11H7ClN2O2 | CID 18617455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. KR20170015496A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts - Google Patents [patents.google.com]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combining Biophysical Screening and X-Ray Crystallography for Fragment-Based Drug Discovery [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Esterification of 3-(2-Chloropyrimidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of 3-(2-chloropyrimidin-4-yl)benzoic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline standard laboratory procedures, expected outcomes, and troubleshooting guidelines.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a multitude of therapeutic agents.[1] Esterification of the carboxylic acid moiety is a crucial step in modifying the compound's pharmacokinetic properties, such as solubility and cell permeability, and for creating prodrugs. This application note details two common and effective methods for this transformation: the Fischer-Speier esterification and the Steglich esterification.[2][3][4]
General Reaction Scheme
The esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst or coupling agent to yield the corresponding ester and water.
Chemical Reaction:
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier | Notes |
| This compound | 1244333-39-3 | C₁₁H₇ClN₂O₂ | >95% | Various | Starting material. |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Various | Reagent and solvent. |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | Anhydrous | Various | Reagent and solvent. |
| Isopropanol (IPA) | 67-63-0 | C₃H₈O | Anhydrous | Various | Reagent. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98% | Various | Catalyst for Fischer esterification. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | >99% | Various | Coupling agent for Steglich esterification. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | >99% | Various | Catalyst for Steglich esterification. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous | Various | Solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Various | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | - | In-house prep. | For work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - | In-house prep. | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | - | Various | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | - | Various | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[3][4] It typically uses an excess of the alcohol as the solvent.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess (20-50 eq), which will also serve as the solvent.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (temperature depends on the alcohol used).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
This method is performed under milder conditions and is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[2]
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the desired alcohol (1.1-1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.[5]
Data Presentation
The following table summarizes the expected results for the esterification of this compound with various alcohols using the protocols described above. Yields and reaction times are estimates and may vary.
| Ester Product | Alcohol Used | Protocol | Catalyst/Reagent | Typical Reaction Time (h) | Expected Yield (%) | Purity (%) (after chromatography) |
| Methyl 3-(2-chloropyrimidin-4-yl)benzoate | Methanol | 1 | H₂SO₄ | 4-8 | 85-95 | >98 |
| Ethyl 3-(2-chloropyrimidin-4-yl)benzoate | Ethanol | 1 | H₂SO₄ | 6-12 | 80-90 | >98 |
| Isopropyl 3-(2-chloropyrimidin-4-yl)benzoate | Isopropanol | 2 | DCC/DMAP | 18-24 | 70-85 | >97 |
| Ethyl 3-(2-chloropyrimidin-4-yl)benzoate | Ethanol | 2 | DCC/DMAP | 12-18 | 85-95 | >98 |
Visualizations
Experimental Workflow
Caption: General workflow for the esterification of this compound.
Chemical Reaction Scheme
Caption: Esterification of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
DCC is a potent skin sensitizer; avoid inhalation and skin contact.
-
DCM is a volatile and potentially carcinogenic solvent; always use it in a well-ventilated fume hood.
-
Reactions should be conducted in a fume hood.
-
Ensure all glassware is dry before use, especially for the Steglich esterification, which is moisture-sensitive.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst/reagents- Insufficient heating- Reaction time too short- Presence of water (for Steglich) | - Use fresh reagents- Ensure proper reaction temperature- Increase reaction time and monitor by TLC- Use anhydrous solvents and reagents |
| Incomplete reaction | - Equilibrium reached (Fischer)- Insufficient coupling agent (Steglich) | - Remove water using a Dean-Stark trap or molecular sieves- Add a slight excess of the alcohol- Add more DCC/DMAP |
| Formation of side products | - High reaction temperature leading to decomposition- Side reactions of the pyrimidine ring | - Lower the reaction temperature- Consider a milder method like the Steglich esterification |
| Difficulty in removing DCU byproduct | - DCU is slightly soluble in some organic solvents | - Filter the reaction mixture while cold to maximize DCU precipitation- Purify carefully by column chromatography |
Conclusion
The esterification of this compound can be successfully achieved using standard organic synthesis protocols. The choice between Fischer-Speier and Steglich esterification will depend on the nature of the alcohol substrate and the scale of the reaction. Proper execution of the experimental procedures and purification techniques outlined in this document should provide the desired ester products in good to excellent yields.
References
- 1. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from 3-(2-Chloropyrimidin-4-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(2-Chloropyrimidin-4-yl)benzoic acid is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its structure offers two distinct, orthogonal reaction sites for derivatization: the carboxylic acid on the phenyl ring and the chloro-substituent on the pyrimidine ring. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries. The carboxylic acid moiety can be readily converted into amides, esters, or other derivatives through standard coupling reactions. The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl, heteroaryl, and other functionalities.
These application notes provide detailed protocols for the synthesis of amide and biaryl derivatives starting from this compound.
Data Presentation: Summary of Synthetic Protocols
The following table summarizes common synthetic strategies for the derivatization of this compound, along with typical reagents and representative yields observed in analogous systems.
| Protocol ID | Reaction Type | Target Site | Key Reagents | Catalyst/Additive | Typical Yield (%) | Reference |
| 1 | Amide Coupling | Carboxylic Acid | Amine, Thionyl Chloride (SOCl₂) | Pyridine (cat.) | 70-95 | [1][2] |
| 2 | Amide Coupling | Carboxylic Acid | Amine, HATU, DIEA | - | 75-98 | [3] |
| 3 | Suzuki-Miyaura Coupling | C-Cl Bond | Arylboronic Acid, K₂CO₃ | Pd(PPh₃)₄ | 50-85 | [4][5] |
| 4 | Nucleophilic Substitution | C-Cl Bond | Amine (R-NH₂) | Base (e.g., K₂CO₃) | 60-90 | [6] |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This two-step protocol involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This is a robust method suitable for a wide range of amines.
Step A: Synthesis of 3-(2-Chloropyrimidin-4-yl)benzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-chloropyrimidin-4-yl)benzoyl chloride is typically used in the next step without further purification.
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.
Protocol 2: One-Pot Amide Synthesis Using HATU Coupling Agent
This protocol provides a milder, one-pot alternative for synthesizing amides, which is particularly useful for sensitive or acid-labile substrates.
-
Dissolve this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.[3]
-
Add a non-nucleophilic base, typically DIEA (3.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol enables the formation of a new carbon-carbon bond at the C2 position of the pyrimidine ring, displacing the chlorine atom.
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).[4][5]
-
Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 6-24 hours. Microwave irradiation can often reduce reaction times significantly.[4][5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute it with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield the desired biaryl derivative.
Visualizations
Synthetic Pathways
References
Application Notes and Protocols: Utilizing 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloropyrimidin-4-yl)benzoic acid is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of kinase inhibitors. The pyrimidine core is a common scaffold in many approved and investigational kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile derivatization through nucleophilic aromatic substitution (SNAr) reactions, while the benzoic acid moiety provides a convenient handle for further chemical modifications or can itself be involved in interactions with the target protein.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, with a particular focus on inhibitors of c-Jun N-terminal kinases (JNKs).
Data Presentation
The following table summarizes the in vitro biochemical inhibitory activities of representative pyrimidine-based JNK inhibitors. The synthesis of these compounds often involves intermediates structurally related to this compound.
| Compound ID | Target Kinase | IC50 (nM)[1] |
| YL5084 | JNK1 | >1000 |
| JNK2 | 120 ± 15 | |
| JNK3 | 84 ± 10 | |
| JNK-IN-8 | JNK1 | 4.7 |
| JNK2 | 2.1 | |
| JNK3 | 1.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a Suzuki cross-coupling reaction to synthesize the title compound from commercially available starting materials.
Materials:
-
2,4-dichloropyrimidine
-
(3-carboxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), (3-carboxyphenyl)boronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (3.0 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100°C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with water and acidify with 1N HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to afford this compound as a white solid.
Protocol 2: Synthesis of a JNK Inhibitor Precursor via Nucleophilic Aromatic Substitution (SNAr)
This protocol illustrates the reaction of a 3-(2-chloropyrimidin-4-yl) derivative with an amine, a key step in the synthesis of many kinase inhibitors. This example is based on the synthesis of a precursor to the JNK inhibitor YL5084, using a structurally related starting material.[1]
Materials:
-
3-(2-chloropyrimidin-4-yl)-2-phenylpyrazolo[1,5-a]pyridine (structurally related to the title compound)
-
tert-butyl (S)-3-aminopyrrolidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-(2-chloropyrimidin-4-yl)-2-phenylpyrazolo[1,5-a]pyridine (0.65 mmol) in NMP (3 mL), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.3 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at 140°C overnight.
-
Cool the mixture to room temperature and dilute with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography to yield the desired substituted pyrimidine intermediate.
Mandatory Visualizations
Signaling Pathway
Caption: The JNK signaling cascade is a key pathway in cellular responses to stress.
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of chloropyrimidines, a critical transformation in the synthesis of functionalized pyrimidine derivatives for pharmaceutical and materials science research. Due to their inherent lower reactivity compared to their bromo- and iodo-analogs, the coupling of chloropyrimidines requires carefully optimized catalytic systems. These notes offer a guide to several key cross-coupling reactions, including reaction conditions, and data presentation to facilitate experimental design and execution.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with chloropyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pre-formed catalysts, which are often more stable and efficient, are also excellent choices.
-
Ligands: The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands (e.g., RuPhos, BrettPhos), have proven effective in activating the C-Cl bond. N-heterocyclic carbenes (NHCs) can also be employed.[1][2]
-
Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and KF, as well as alkoxides like NaOt-Bu.[3][4][5] The choice of base can influence reaction rates and selectivity.
-
Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation. Common choices include THF, 1,4-dioxane, DMF, and toluene.[3][6] In some cases, aqueous solvent mixtures can be beneficial.[4]
Experimental Workflows and Catalytic Cycle
A general experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. It is essential to maintain an inert atmosphere throughout the setup and reaction to protect the catalyst from oxygen.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
The underlying mechanism for these reactions involves a catalytic cycle with the palladium catalyst. This cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between chloropyrimidines and organoboron compounds.
General Protocol:
In an inert atmosphere, a flame-dried Schlenk flask is charged with the chloropyrimidine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv). The palladium pre-catalyst and ligand are added, followed by the anhydrous, degassed solvent. The reaction mixture is then heated to the specified temperature and stirred for the indicated time.[4][6] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Summary: Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 (MW) | 81 |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 (MW) | 95 |
| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ (0.1) | P(t-Bu)₃ (0.1) | KF (spray-dried) | THF | 50 | Moderate to High |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 55 | - |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
Data sourced from references[3][4][7][8][9].
Stille Coupling
The Stille coupling enables the formation of C-C bonds using organostannane reagents. A significant drawback is the toxicity of the tin compounds.[10][11]
General Protocol:
To a flame-dried flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv), organostannane (1.1-1.2 equiv), palladium catalyst, and ligand.[12] Add anhydrous, degassed solvent. The reaction mixture is heated and stirred. After completion, the mixture is cooled and may be treated with an aqueous KF solution to precipitate tin byproducts. The mixture is then filtered, and the filtrate is subjected to a standard aqueous work-up. Purification is achieved via flash chromatography.
Data Summary: Stille Coupling of Chloropyrimidines
| Chloropyrimidine | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Chloride | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI (10), LiCl (5.3) | DMF | 40 | 87 |
| Aryl Chloride | Organostannane | Pd(0) | P(t-Bu)₃ | CsF | - | RT | - |
Note: Specific examples for chloropyrimidines are less common in introductory literature; the conditions above are general for aryl chlorides and serve as a strong starting point.[12][13]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between chloropyrimidines and terminal alkynes, typically requiring a copper(I) co-catalyst.[14][15]
General Protocol:
Under an inert atmosphere, the chloropyrimidine (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst, copper(I) iodide (CuI), and ligand are added to a flask.[16] Anhydrous solvent and a suitable base (e.g., a liquid amine like Et₃N or DIPA) are added. The reaction is stirred at the indicated temperature until completion. The reaction mixture is then subjected to an aqueous work-up, and the product is purified by column chromatography.
Data Summary: Sonogashira Coupling of Chloropyrimidines
| Chloropyrimidine | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | - | DMF | 100 | 98 |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | - | DMF | 100 | 92 |
Note: Data for chloropyrimidines can be extrapolated from bromo-derivatives, often requiring more active catalysts or higher temperatures.[16]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of N-aryl pyrimidines through the formation of C-N bonds.[17][18]
General Protocol:
In a glovebox or under an inert atmosphere, a flask is charged with the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOt-Bu or LiHMDS (1.4 equiv), the palladium pre-catalyst, and the ligand.[5][19] Anhydrous, deoxygenated solvent is added, and the mixture is heated. Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Data Summary: Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Chloro-2-aminopyridine | Aniline | BrettPhos Pre-catalyst | - | LiHMDS (2.4) | THF | 65-80 | 66 |
| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd₂(dba)₃ (0.5) | dppb (1.0) | LiHMDS | THF | 0 | High (>99:1 C4 selectivity) |
| (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | - | Aqueous or Solvent-free | - | - |
Data sourced from references[5][19][20][21].
Heck Coupling
The Heck reaction creates a C-C bond between a chloropyrimidine and an alkene.[22][23]
General Protocol:
The chloropyrimidine (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst, ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent in a sealed tube or flask under an inert atmosphere.[24] The mixture is heated until the starting material is consumed. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified, typically by column chromatography, to yield the substituted alkene product.
Data Summary: Heck Coupling of Chloropyrimidines
| Chloropyrimidine | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Chloride | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | - |
| Aryl Bromide | Alkene | Pd(II) complex | Pyrimidine-functionalized NHC | - | - | Mild | Good |
Note: The Heck reaction with less reactive aryl chlorides often requires higher temperatures and more robust catalyst systems.[25][26]
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Characterization of 3-(2-Chloropyrimidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-(2-Chloropyrimidin-4-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following techniques are covered: High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity profiling and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying the parent compound and any related impurities.
Experimental Protocol: RP-HPLC
A simple, fast, and selective stability-indicating RP-HPLC method can be employed. The following is a recommended starting protocol that may require optimization and validation for specific impurities and matrices.[1][2][3][4][5]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50 v/v) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
The results of the HPLC analysis, including retention time, peak area, and calculated purity, should be tabulated for clarity and comparison across different batches or stability studies.
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | e.g., 5.8 | e.g., 99.5 | 99.5 |
| Impurity 1 | e.g., 3.2 | e.g., 0.2 | - |
| Impurity 2 | e.g., 7.1 | e.g., 0.3 | - |
Workflow for HPLC Analysis
Figure 1: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a powerful technique for the identification and structural elucidation of impurities and degradation products. It provides high sensitivity and selectivity, enabling the detection of trace-level impurities.[6][7][8]
Experimental Protocol: LC-MS/MS
The following protocol is a general guideline and should be optimized for the specific impurities of interest.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Collision Energy | Optimize for specific precursor ions |
Sample Preparation:
Prepare samples as described for HPLC analysis, ensuring the final concentration is appropriate for MS detection (typically in the range of 1-10 µg/mL).
Data Presentation:
Summarize the identified impurities in a table, including their retention times, observed mass-to-charge ratios (m/z), and proposed structures.
| Impurity ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Structure |
| Impurity A | e.g., 4.5 | e.g., 251.0 | e.g., Hydrolysis product |
| Impurity B | e.g., 8.2 | e.g., 217.1 | e.g., Starting material |
Logical Flow for Impurity Identification
Figure 2: Logical workflow for impurity identification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation and confirmation of this compound.
Experimental Protocol: NMR
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program.
Data Presentation:
The chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz) should be tabulated.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.0 | br s | - |
| Ar-H | 7.5 - 8.5 | m | - |
| Pyrimidine-H | 7.0 - 9.0 | m | - |
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~167 |
| Aromatic/Pyrimidine C | 120 - 170 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans
Data Presentation:
List the characteristic absorption bands and their corresponding functional groups in a table.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | C=C and C=N stretch (Aromatic/Pyrimidine rings) |
| ~1300 | C-O stretch and O-H bend |
| Below 800 | C-Cl stretch |
Relationship of Analytical Techniques
Figure 3: Relationship between analytical techniques and the information obtained for product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase ATP-binding site.[1][2] Evaluating the potency and selectivity of novel pyrimidine-based compounds requires robust and reliable in vitro kinase assays. This document provides detailed protocols and application notes for performing in vitro kinase assays to characterize these inhibitors.
The primary goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a test compound. This is typically achieved by quantifying the transfer of a phosphate group from ATP to a specific substrate, which can be a peptide or a protein. The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event.
I. Assay Methodologies and Principles
Several assay formats are available for measuring kinase activity, each with distinct advantages. The choice of method often depends on throughput requirements, sensitivity, and the specific kinase being studied.
-
Radiometric Assays : Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[3] They are highly sensitive and not prone to interference from compound fluorescence, but require specialized handling of radioactive materials.
-
Fluorescence-Based Assays : These methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), utilize fluorescently labeled antibodies that recognize the phosphorylated substrate or measure ATP depletion.[4] They are well-suited for high-throughput screening (HTS).
-
Luminescence-Based Assays : These assays typically quantify the amount of ATP remaining in the reaction after the kinase reaction is complete.[5] The amount of light produced is inversely proportional to kinase activity. They are simple, robust, and widely used in HTS formats.
The general workflow for kinase inhibitor screening involves several key steps, from initial compound handling to final data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Screening Library Based on a 3-(2-Chloropyrimidin-4-yl)benzoic Acid Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and utilization of a screening library centered around the versatile 3-(2-chloropyrimidin-4-yl)benzoic acid core. This scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, a critical target class in oncology and other therapeutic areas.
Introduction to the this compound Core
The this compound scaffold combines several key features that make it an attractive starting point for a discovery library. The pyrimidine ring is a well-established hinge-binding motif for many protein kinases. The 2-chloro substituent provides a reactive handle for introducing a variety of chemical moieties through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of the ATP-binding pocket. The benzoic acid group offers another point for diversification, enabling modulation of physicochemical properties and interaction with solvent-exposed regions of target proteins.
Potential Biological Targets and Applications
Derivatives of the 2,4-disubstituted pyrimidine core have shown potent inhibitory activity against a range of protein kinases implicated in tumorigenesis and other disease processes. These include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.
A screening library based on the this compound core is therefore well-positioned for the discovery of novel inhibitors of these and other kinases, with potential applications in oncology, inflammation, and neurodegenerative diseases.
Data Presentation: Physicochemical Properties of the Core
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Experimental Protocols
Library Synthesis Strategy
A two-pronged diversification strategy is proposed to maximize the chemical space explored by the library. The first involves modification of the 2-chloro position of the pyrimidine ring, and the second involves derivatization of the carboxylic acid group.
Workflow for Screening Library Synthesis
Caption: A logical workflow for the synthesis of the screening library.
Protocol 1: Diversification at the C2 Position via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl and heteroaryl groups at the 2-position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vial and heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(2-Phenylpyrimidin-4-yl)benzoic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(2-(4-Methoxyphenyl)pyrimidin-4-yl)benzoic acid | 82 |
| 3 | 3-Pyridinylboronic acid | 3-(2-(Pyridin-3-yl)pyrimidin-4-yl)benzoic acid | 75 |
Protocol 2: Diversification of the Carboxylic Acid via Amide Coupling
This protocol details the formation of a diverse amide library from the carboxylic acid moiety.
Materials:
-
3-(2-Substituted-pyrimidin-4-yl)benzoic acid intermediate
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the 3-(2-substituted-pyrimidin-4-yl)benzoic acid intermediate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-(2-phenylpyrimidin-4-yl)benzamide | 90 |
| 2 | Morpholine | (3-(2-Phenylpyrimidin-4-yl)phenyl)(morpholino)methanone | 88 |
| 3 | Aniline | N,3-Diphenyl-4-(pyrimidin-2-yl)benzamide | 85 |
Protocol 3: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol provides a general framework for a high-throughput screen to identify kinase inhibitors from the synthesized library. A common method is a fluorescence-based assay that measures ATP consumption.
Workflow for a Kinase HTS Assay
Caption: A generalized workflow for a high-throughput kinase assay.
Materials:
-
Synthesized compound library (typically 10 mM in DMSO)
-
Target kinase
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in assay buffer.
-
Add the master mix to the wells containing the compounds.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of ADP produced.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the luminescence signal using a plate reader.
-
Analyze the data to identify compounds that significantly reduce the kinase activity (hits).
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the this compound core.
EGFR Signaling Pathway
Application Notes and Protocols for Measuring the IC50 Value of 3-(2-Chloropyrimidin-4-yl)benzoic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-(2-Chloropyrimidin-4-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors. Analogs of this molecule have shown significant inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the accurate determination of the half-maximal inhibitory concentration (IC50) of these analogs against specific kinases is a crucial step in the drug discovery and development process.
This document provides detailed application notes and experimental protocols for measuring the IC50 values of this compound analogs against three key kinase targets: Epidermal Growth Factor Receptor (EGFR), Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Potential Kinase Targets and Signaling Pathways
Based on the prevalence of the pyrimidine core in known kinase inhibitors, the primary targets for this compound analogs are likely to be protein kinases involved in cell proliferation, inflammation, and stress responses.
1. Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a key driver in the development and progression of several cancers.
2. Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A key enzyme in the canonical NF-κB signaling pathway, which is central to the inflammatory response, immune regulation, and cell survival. Inhibition of IKKβ is a promising strategy for treating inflammatory diseases and certain types of cancer.
3. p38 Mitogen-Activated Protein Kinase (p38 MAPK): A member of the MAPK family that is activated by cellular stress and inflammatory cytokines. p38 MAPK plays a crucial role in regulating inflammation, apoptosis, and cell differentiation.
Data Presentation: IC50 Values of Structurally Related Analogs
Table 1: EGFR Kinase Inhibition by Pyrimidine Analogs
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide | EGFR | 22 | [1] |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR-TK | 34 | [2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR-TK | 54 | [2] |
| 4 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR-TK | 135 | [2] |
Table 2: IKKβ Kinase Inhibition by Heterocyclic Analogs
| Compound ID | General Structure | Target | % Inhibition @ 10 µM | Reference |
| 5 | Heterocyclic adamantyl arotinoid with pyrazine ring linked to benzoic acid | IKKβ | Potent Inhibition | [3] |
Table 3: p38 MAPK Kinase Inhibition by Pyrimidine Analogs
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| 6 | Imidazopyrimidine | p38 MAPK | Potent Inhibition | [4] |
| 7 | N-pyrimidyl amide | p38α MAPK | Potent Inhibition | [5] |
Experimental Protocols
The following are detailed protocols for determining the IC50 values of this compound analogs against EGFR, IKKβ, and p38 MAPK using a luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
General Workflow for IC50 Determination
Protocol 1: EGFR Kinase Assay
Materials:
-
Recombinant Human EGFR (e.g., SignalChem E10-11G)
-
Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich P0275)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP (10 mM stock)
-
This compound analogs (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of EGFR enzyme solution (e.g., 2 ng/µL in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 20 µM ATP in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: IKKβ Kinase Assay
Materials:
-
Recombinant Human IKKβ (e.g., MilliporeSigma 14-526)
-
IKKtide substrate peptide (e.g., AnaSpec 61625)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100
-
ATP (10 mM stock)
-
This compound analogs (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Follow the same procedure as in the EGFR assay.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle to the wells.
-
Add 2.5 µL of IKKβ enzyme solution (e.g., 5 ng/µL in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 100 µM IKKtide and 10 µM ATP in kinase buffer).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection: Follow the same procedure as in the EGFR assay.
-
Data Acquisition: Measure luminescence as described for the EGFR assay.
-
Data Analysis: Calculate the IC50 values as described for the EGFR assay.
Protocol 3: p38 MAPK Kinase Assay
Materials:
-
Recombinant Human p38α MAPK (e.g., R&D Systems 1545-KS)
-
ATF2 substrate protein (e.g., SignalChem A31-54G)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄
-
ATP (10 mM stock)
-
This compound analogs (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Follow the same procedure as in the EGFR assay.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle to the wells.
-
Add 2.5 µL of p38α MAPK enzyme solution (e.g., 10 ng/µL in kinase buffer).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 50 µM ATF2 and 50 µM ATP in kinase buffer).
-
Incubate for 45 minutes at 30°C.
-
-
ADP Detection: Follow the same procedure as in the EGFR assay.
-
Data Acquisition: Measure luminescence as described for the EGFR assay.
-
Data Analysis: Calculate the IC50 values as described for the EGFR assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the IC50 values of this compound analogs against key protein kinases. The representative data from structurally similar compounds highlight the potential of this scaffold in developing potent and selective kinase inhibitors. By following these detailed methodologies, researchers can generate robust and reproducible data to advance their drug discovery programs.
References
- 1. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro
Introduction
The assessment of metabolic stability is a critical step in the drug discovery and development process. For pyrimidine derivatives, a class of compounds with broad therapeutic potential, understanding their metabolic fate is essential for optimizing pharmacokinetic properties and predicting in vivo performance.[1][2][3] In vitro metabolic stability assays provide a rapid and cost-effective means to evaluate the susceptibility of these compounds to metabolism by liver enzymes.[3][4] This document provides detailed application notes and protocols for three key in vitro assays: the Microsomal Stability Assay, the S9 Stability Assay, and the Hepatocyte Stability Assay. These assays are instrumental in determining a compound's intrinsic clearance, which informs predictions of in vivo hepatic clearance and oral bioavailability.[1][5][6]
Microsomal Stability Assay
The microsomal stability assay is a widely used in vitro model to assess Phase I metabolic stability of compounds.[7][8] Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[7][9][10] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[7][8]
Data Presentation
| Parameter | Typical Range | Species |
| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL | Human, Rat, Mouse, Dog, Monkey |
| Test Compound Conc. | 1 - 10 µM | |
| NADPH Conc. | 1 - 5 mM | |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | |
| Final DMSO Conc. | < 1% | |
| pH | 7.4 |
Table 1: Typical experimental parameters for a microsomal stability assay.[7][8][11]
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test pyrimidine derivative (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in acetonitrile or buffer to the desired concentration (e.g., 100 µM).[8]
-
Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 5 mM).[8]
-
Thaw pooled liver microsomes (from human or other species) on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[7]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add the diluted microsomal solution.
-
Add the working solution of the test compound to the microsomes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[8]
-
Initiate the metabolic reaction by adding the NADPH solution. For negative controls, add buffer instead of NADPH.[8]
-
Incubate the reaction mixture at 37°C with shaking.[7]
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[8][12] This step also serves to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000g for 10 minutes) to pellet the precipitated proteins.[12][13]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]
-
-
Data Analysis:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[8]
-
Visualization
Caption: Workflow of the microsomal stability assay.
S9 Stability Assay
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[14] This makes the S9 stability assay suitable for evaluating both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.[14][15] The assay is performed by incubating the test compound with the S9 fraction and a cocktail of cofactors.[13]
Data Presentation
| Parameter | Typical Range | Species |
| S9 Protein Conc. | 1 - 2 mg/mL | Human, Rat, Mouse, Dog, Monkey |
| Test Compound Conc. | 1 - 3 µM | |
| Cofactors | NADPH, UDPGA, PAPS, GSH | |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | |
| Final DMSO Conc. | < 0.5% | |
| pH | 7.4 |
Table 2: Typical experimental parameters for an S9 stability assay.[14][16]
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 200 mM Tris buffer (pH 7.4) containing 2 mM MgCl₂.[13]
-
Prepare a stock solution of the test pyrimidine derivative (e.g., 5 mM in DMSO).[13]
-
Prepare working solutions of the test compound by diluting the stock.
-
Prepare a cofactor cocktail containing NADPH (e.g., final concentration 1 mM), UDPGA (e.g., 0.5 mM), PAPS (e.g., 0.05 mg/mL), and GSH (e.g., 2.5 mM).[13]
-
Thaw pooled liver S9 fraction on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold Tris buffer.
-
-
Incubation:
-
In a suitable reaction vessel, add the diluted S9 fraction.
-
Add the working solution of the test compound.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.[13]
-
Initiate the reaction by adding the cofactor cocktail. A control reaction without cofactors should also be included.[14]
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 15, 30, and 60 minutes), take aliquots from the incubation mixture.
-
Terminate the reaction by adding two volumes of an ice-cold 50:50 acetonitrile:methanol solution containing an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
The data analysis follows the same principles as the microsomal stability assay to determine the half-life (t½) and intrinsic clearance (CLint).
-
Visualization
Caption: Workflow of the S9 stability assay.
Hepatocyte Stability Assay
Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and cofactors within an intact cellular environment.[3][5] This assay provides a more comprehensive assessment of a compound's metabolic stability, encompassing both Phase I and Phase II metabolism, as well as cellular uptake and transport processes.[5][17]
Data Presentation
| Parameter | Typical Range | Species |
| Hepatocyte Density | 0.5 - 1.0 x 10⁶ cells/mL | Human, Rat, Mouse, Dog, Monkey |
| Test Compound Conc. | 1 - 3 µM | |
| Incubation Time Points | 0, 5, 10, 20, 40, 60, 120 min | |
| Replicates | n=2 or 3 | |
| Final DMSO Conc. | < 0.25% |
Table 3: Typical experimental parameters for a hepatocyte stability assay.[5][18]
Experimental Protocol
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and assess viability (typically >80%) using a method like trypan blue exclusion.
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate or similar vessel.
-
Prepare a working solution of the pyrimidine derivative and add it to the hepatocytes to achieve the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator, often with 5% CO₂.[19]
-
-
Sample Collection and Quenching:
-
Sample Processing and Analysis:
-
After quenching, vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis of the parent compound.[5]
-
-
Data Analysis:
-
The half-life (t½) and intrinsic clearance (CLint) are calculated using the same methods described for the microsomal and S9 stability assays. The CLint is typically expressed as µL/min/10⁶ cells.
-
Visualization
Caption: Workflow of the hepatocyte stability assay.
Pyrimidine Metabolism Pathway
Understanding the fundamental pathways of pyrimidine metabolism can provide context for interpreting the results of stability assays. Pyrimidines can be synthesized de novo from simple precursors or through salvage pathways that recycle existing pyrimidine bases and nucleosides.[20][21] The catabolism of pyrimidines involves ring opening and degradation to smaller molecules. Many of the enzymes involved in these pathways are present in the liver and can contribute to the metabolism of pyrimidine-based drugs.
Visualization
Caption: Overview of pyrimidine metabolism pathways.
References
- 1. bioivt.com [bioivt.com]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. 2.2. Liver S9 Metabolic Stability Assay [bio-protocol.org]
- 14. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mttlab.eu [mttlab.eu]
- 16. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Cellular Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key cellular target engagement assays for small molecule inhibitors. The included protocols and comparative data are intended to guide researchers in selecting and performing the most appropriate assay for their specific research needs in drug discovery and development.
Introduction to Cellular Target Engagement
Verifying that a small molecule interacts with its intended protein target within a cellular environment is a critical step in drug discovery. Cellular target engagement assays provide direct evidence of this interaction, offering valuable insights into a compound's mechanism of action, potency, and selectivity in a physiologically relevant context.[1][2] These assays are instrumental in validating hits from primary screens, guiding lead optimization, and establishing structure-activity relationships (SAR).[1]
This document details the principles, protocols, and comparative data for four widely used cellular target engagement assays:
-
Cellular Thermal Shift Assay (CETSA)
-
NanoBRET/BRET Target Engagement Assay
-
Fluorescence Resonance Energy Transfer (FRET) Assay
-
In-Cell Western Assay
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in cells and tissues.[1] It is based on the principle that the binding of a small molecule inhibitor stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[1] This thermal shift is then quantified to determine target engagement.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Cells expressing the target protein
-
Small molecule inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Multi-well plates or PCR tubes
-
Thermal cycler or heating block
-
Centrifuge
-
Reagents for protein quantification (e.g., antibodies for Western blotting)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with the small molecule inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for compound entry and target binding.
-
-
Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the treated and control samples (ΔTm) indicates the degree of target stabilization and engagement.
-
Quantitative Data Summary
| Target | Inhibitor | Cell Line | EC50 | ΔTm (°C) |
| RIPK1 | Compound 22 | HT-29 | ~5 nM | Not Reported |
| RIPK1 | Compound 25 | HT-29 | ~5 nM | Not Reported |
| LDHA | Various | N/A | Nanomolar range | Not Reported |
Note: EC50 values in CETSA are determined from isothermal dose-response fingerprint (ITDRF) experiments, a variation of the CETSA method.[3]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.[4] The assay utilizes a target protein fused to the bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[4]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-target protein fusion
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ fluorescent tracer specific for the target
-
Small molecule inhibitor
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-target fusion plasmid.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into the assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the small molecule inhibitor in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the wells containing the cells.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
Add the tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer and compound (typically 2-4 hours).
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >600 nm) within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Target | Inhibitor | Cell Line | IC50 (nM) | Apparent Kd (nM) |
| SYK (GoF variants) | MRL-SYKi | HEK293 | Varies by variant | Varies by variant |
| 14-3-3σ/CRAF | CRAF-02 | HEK293 | ~100-1000 | Not Reported |
| Sirt2 | Inhibitor 12 | HEK293T | 98 ± 4 | Not Reported |
| RIPK1 | T2 Inhibitor | Not Specified | Not Reported | 443 (TR-FRET) |
| Various Kinases | Dasatinib | HEK293 | Varies by kinase | Not Reported |
| Various Kinases | Dinaciclib | HEK293 | Varies by kinase | Not Reported |
Note: The apparent Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided certain assay conditions are met.[5]
Fluorescence Resonance Energy Transfer (FRET) Assay
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[6] In the context of target engagement, a donor fluorophore and an acceptor fluorophore are attached to the target protein and a known binding ligand (or within the same protein to monitor conformational changes upon ligand binding), respectively. When the two are in close proximity (typically 1-10 nm), excitation of the donor fluorophore results in energy transfer to the acceptor, which then fluoresces. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Experimental Workflow
Detailed Experimental Protocol (FLIM-FRET)
Materials:
-
Mammalian cells
-
Expression vectors for the target protein fused to a donor fluorophore (e.g., EGFP) and its interacting partner fused to an acceptor fluorophore (e.g., mCherry).
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Small molecule inhibitor
-
Fluorescence lifetime imaging microscope (FLIM)
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the donor- and acceptor-tagged protein expression vectors.
-
Plate the transfected cells onto glass-bottom dishes suitable for high-resolution microscopy.
-
-
Compound Treatment:
-
Allow the cells to adhere and express the fluorescently tagged proteins (typically 24-48 hours).
-
Treat the cells with the small molecule inhibitor at various concentrations or with a vehicle control.
-
-
Live Cell Imaging:
-
Mount the imaging dish on the stage of the FLIM microscope.
-
Identify cells expressing both donor and acceptor fluorophores.
-
Acquire fluorescence lifetime images of the donor fluorophore.
-
-
Data Analysis:
-
Analyze the fluorescence lifetime data to determine the FRET efficiency. A decrease in the donor's fluorescence lifetime indicates FRET.
-
Quantify the change in FRET efficiency in the presence of the inhibitor.
-
Plot the change in FRET efficiency against the inhibitor concentration to determine the IC50.
-
Quantitative Data Summary
| Target Interaction | Inhibitor | Cell Line | Measurement | Value |
| Bcl-XL/Bad | BH3-mimetics | Mammalian cells | Displacement | Dose-dependent |
| PTS1/PEX5 | Not Applicable | Mammalian cells | Interaction Strength | Quantitative |
| Protein-Protein Interaction | Not Applicable | Live Cells | FRET Efficiency | Varies |
Note: Quantitative FRET assays can be complex, and the data obtained often represents relative changes in interaction rather than absolute binding affinities.[6][7]
In-Cell Western™ Assay
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates.[8][9] It can be adapted to measure target engagement by assessing the downstream consequences of inhibitor binding, such as a change in the phosphorylation state of the target protein or a downstream substrate. By quantifying the level of a specific post-translational modification, the assay provides an indirect measure of the inhibitor's cellular activity and target engagement.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Adherent cells
-
Multi-well plates (e.g., 96-well)
-
Small molecule inhibitor
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% milk in TBST)
-
Primary antibody specific for the target protein or a downstream marker (e.g., phospho-specific antibody)
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the small molecule inhibitor. Include a vehicle control.
-
Incubate for the desired time to elicit a cellular response.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the plate multiple times with PBS containing 0.1% Tween-20.
-
Incubate with the infrared dye-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the plate again.
-
-
Imaging and Quantification:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
-
Data Analysis:
-
Normalize the signal of the target protein to a housekeeping protein or total cell stain to account for variations in cell number.
-
Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Quantitative Data Summary
| Target Pathway | Readout | Cell Line | Inhibitor | IC50 |
| SHP2 Variants | p-ERK | Not Specified | SHP2 Inhibitors | Varies |
| General Protein Expression | Protein Level | Adherent Cells | Not Applicable | Not Applicable |
Note: The IC50 values obtained from In-Cell Western assays reflect the functional inhibition of a signaling pathway rather than direct binding affinity to the target.[10]
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by small molecule inhibitors.
EGFR Signaling Pathway
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges EGF -> EGFR [label="Binds", fontsize=8]; EGFR -> Grb2 [label="Activates", fontsize=8]; Grb2 -> Sos [label="Recruits", fontsize=8]; Sos -> Ras [label="Activates", fontsize=8]; Ras -> Raf [label="Activates", fontsize=8]; Raf -> MEK [label="Phosphorylates", fontsize=8]; MEK -> ERK [label="Phosphorylates", fontsize=8]; ERK -> Proliferation [label="Leads to", fontsize=8, style=dashed];
EGFR -> PI3K [label="Activates", fontsize=8]; PI3K -> PIP2 [label="Converts", fontsize=8, dir=none]; PIP2 -> PIP3 [label="to", fontsize=8]; PIP3 -> Akt [label="Activates", fontsize=8]; Akt -> Proliferation [label="Leads to", fontsize=8, style=dashed]; } рода Simplified EGFR Signaling Pathway
PI3K/AKT Signaling Pathway
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; PTEN [label="PTEN", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds", fontsize=8]; RTK -> PI3K [label="Activates", fontsize=8]; PI3K -> PIP2 [label="Phosphorylates", fontsize=8]; PIP2 -> PIP3 [label="to", fontsize=8]; PIP3 -> PDK1 [label="Recruits", fontsize=8]; PIP3 -> Akt [label="Recruits", fontsize=8]; PDK1 -> Akt [label="Phosphorylates", fontsize=8]; Akt -> mTORC1 [label="Activates", fontsize=8]; Akt -> Survival [label="Promotes", fontsize=8, style=dashed]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8, style=dashed]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335", fontsize=8]; } рода Simplified PI3K/AKT Signaling Pathway
B-Raf/MEK/ERK Signaling Pathway
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRaf [label="B-Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, c-Fos)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges GrowthFactor -> Receptor [label="Binds", fontsize=8]; Receptor -> Ras [label="Activates", fontsize=8]; Ras -> BRaf [label="Activates", fontsize=8]; BRaf -> MEK [label="Phosphorylates", fontsize=8]; MEK -> ERK [label="Phosphorylates", fontsize=8]; ERK -> TranscriptionFactors [label="Activates", fontsize=8]; TranscriptionFactors -> CellProliferation [label="Regulates", fontsize=8, style=dashed]; } рода Simplified B-Raf/MEK/ERK Signaling Pathway
References
- 1. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. promegaconnections.com [promegaconnections.com]
- 6. A Novel FRET Approach Quantifies the Interaction Strength of Peroxisomal Targeting Signals and Their Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones [bio-protocol.org]
- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cryopreservation of 3-(2-Chloropyrimidin-4-yl)benzoic acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, often acting as inhibitors of key cellular signaling molecules such as kinases. Proper storage and handling of stock solutions of this compound are critical to ensure its integrity, stability, and the reproducibility of experimental results. Cryopreservation is a widely adopted method for the long-term storage of small molecule stock solutions, minimizing degradation and preserving compound activity.
This document provides detailed application notes and protocols for the cryopreservation of this compound stock solutions, intended to guide researchers in maintaining high-quality compound libraries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| CAS Number | 937271-47-1 |
| Appearance | Solid (form may vary) |
| Solubility | While specific quantitative data is not readily available, compounds with similar structures are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. |
Recommended Solvents for Stock Solutions
The choice of solvent is crucial for the solubility and stability of the compound. Based on the chemical structure and common practices for similar small molecules, the following solvents are recommended for preparing stock solutions of this compound.
Table 2: Recommended Solvents
| Solvent | Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-100 mM | Most common solvent for compound storage due to its high solubilizing capacity. Use anhydrous, high-purity DMSO to minimize water absorption and potential hydrolysis. |
| Ethanol | 1-50 mM | An alternative for assays where DMSO may interfere. Ensure use of absolute ethanol. |
Cryopreservation Protocols
4.1. Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Experimental Protocol: Stock Solution Preparation
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution, but prolonged heating should be avoided.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
4.2. Long-Term Storage
For long-term preservation of stock solutions, the following storage conditions are recommended to minimize degradation.
Experimental Protocol: Long-Term Cryopreservation
-
Aliquoting:
-
To avoid multiple freeze-thaw cycles of the main stock, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed cryovials or microcentrifuge tubes.
-
The aliquot volume should be based on the typical experimental needs.
-
-
Storage Temperature:
-
For long-term storage (months to years), store the aliquots at -80°C .
-
For short- to medium-term storage (weeks to months), -20°C is generally acceptable. A similar compound, 4-(2-Chloropyrimidin-4-yl)benzoic acid, is recommended for storage at -20°C for long-term preservation[1].
-
-
Handling:
-
Minimize the exposure of DMSO stock solutions to ambient air and humidity, as DMSO is hygroscopic.
-
When retrieving an aliquot from the freezer, allow it to thaw completely and equilibrate to room temperature before opening.
-
After use, any remaining solution in the aliquot should ideally be discarded to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Table 3: Summary of Recommended Storage Conditions
| Storage Duration | Temperature | Container | Best Practices |
| Short-term (days to weeks) | 4°C (in the dark) | Tightly sealed amber vial | Minimize exposure to light and air. |
| Medium-term (weeks to months) | -20°C | Single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Long-term (months to years) | -80°C | Single-use aliquots in cryoboxes | Use anhydrous DMSO; ensure tight seals. |
4.3. Freeze-Thaw Stability
While specific data for this compound is unavailable, studies on large compound libraries in DMSO indicate that most small molecules are stable for a limited number of freeze-thaw cycles. However, some degradation can occur. It is best practice to minimize freeze-thaw events.
Experimental Protocol: Freeze-Thaw Cycle Assessment (Recommended for validation)
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze an initial sample (T=0) for purity and concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Subject aliquots of the stock solution to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
After each set of cycles, analyze the aliquots by HPLC or LC-MS to determine the percentage of the parent compound remaining.
-
Compare the results to the T=0 sample to assess the impact of freeze-thaw cycles on the compound's stability.
Experimental Workflow and Signaling Pathway Visualization
5.1. Cryopreservation Workflow
The following diagram illustrates the general workflow for the preparation and cryopreservation of this compound stock solutions.
Caption: Workflow for preparing and storing stock solutions.
5.2. Potential Signaling Pathway Inhibition
Pyrimidine derivatives are frequently investigated as kinase inhibitors. While the specific target of this compound is not definitively established in publicly available literature, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for such compounds. Overactivation of the EGFR pathway is implicated in various cancers, making it a key therapeutic target. The diagram below illustrates a simplified EGFR signaling cascade that could potentially be inhibited by a pyrimidine-based compound.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
The protocols and guidelines presented in this document are designed to ensure the stability and integrity of this compound stock solutions through proper cryopreservation techniques. Adherence to these recommendations, including the use of appropriate solvents, single-use aliquoting, and storage at -80°C for long-term preservation, is crucial for obtaining reliable and reproducible data in research and drug development settings. It is recommended that researchers validate the stability of their specific stock solutions under their particular experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chloropyrimidin-4-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and success rate of 3-(2-Chloropyrimidin-4-yl)benzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 2,4-dichloropyrimidine and 3-carboxyphenylboronic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Catalyst: Palladium catalyst has degraded due to improper storage or handling. | • Use a fresh batch of palladium catalyst. • Consider using a more robust catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] • Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | • A 2:1 mixture of 1,4-dioxane and water has been shown to be an effective solvent system.[1] • Alcoholic solvent mixtures (e.g., toluene, ethanol, and water) can also enhance reactivity.[2] | |
| Ineffective Base: The base may not be strong enough or may be of poor quality. | • Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1] • Ensure the base is anhydrous and finely powdered for better reactivity. | |
| Low Yield | Protodeboronation: The boronic acid starting material is being converted to the corresponding arene, reducing the amount available for the cross-coupling reaction. This is more likely with electron-withdrawing groups on the boronic acid.[3] | • Use an excess of the boronic acid (e.g., 1.1 to 1.5 equivalents). • Optimize the base and reaction temperature; sometimes a milder base or lower temperature can reduce this side reaction. |
| Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct. | • This is often a sign of catalyst decomposition. Ensure an inert atmosphere is maintained. • Lowering the reaction temperature might reduce the rate of homocoupling. | |
| Inhibition by Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, reducing its activity.[3] | • Using a higher catalyst loading (e.g., 5 mol%) can sometimes overcome this inhibition.[3] • The choice of ligand on the palladium catalyst is crucial; phosphine ligands like PPh₃ are often effective. | |
| Formation of Disubstituted Byproduct | Reaction at both Chlorine positions: The boronic acid reacts at both the C2 and C4 positions of the dichloropyrimidine. | • The C4 position of 2,4-dichloropyrimidine is more reactive than the C2 position. Careful control of stoichiometry (using a slight excess of the dichloropyrimidine) can favor monosubstitution. • Lowering the reaction temperature and time can also help to selectively react at the more reactive site. |
| Difficult Purification | Close Polarity of Product and Byproducts: The desired product and side products (e.g., homocoupled boronic acid) have similar polarities, making chromatographic separation challenging. | • If homocoupling is the issue, try to optimize the reaction to minimize its formation. • An acid-base workup can sometimes help to separate the carboxylic acid product from non-acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable palladium catalyst for the synthesis of this compound?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been demonstrated to be an effective catalyst for the Suzuki coupling of 2,4-dichloropyrimidines, providing good to excellent yields.[1] A catalyst loading of around 0.5 to 5 mol% is typically recommended.[1][3]
Q2: Which solvent system is optimal for this reaction?
A2: A solvent mixture of 1,4-dioxane and water (typically in a 2:1 ratio) has been shown to provide high yields.[1] The presence of water can be beneficial by increasing the concentration of the hydrophilic boronate species, which is crucial for the transmetalation step.[1]
Q3: Can microwave irradiation improve the reaction yield and time?
A3: Yes, microwave-assisted synthesis has been shown to be very effective, leading to high yields in a significantly shorter reaction time (e.g., 15 minutes).[1][4]
Q4: My reaction is sluggish. What can I do to speed it up?
A4: Increasing the reaction temperature can significantly increase the reaction rate. For conventional heating, temperatures around 100°C are often used.[1] Microwave irradiation is another excellent method to accelerate the reaction.[1] Additionally, ensure your catalyst is active and that an appropriate solvent and base are being used.
Q5: I am observing a significant amount of debrominated starting material. What is causing this?
A5: This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This can be influenced by the reaction conditions, particularly the base and temperature. Using a slight excess of the boronic acid can help to compensate for this loss.
Q6: Is it possible to perform this synthesis starting with the methyl ester of 3-carboxyphenylboronic acid?
A6: Yes, it is possible to use the methyl ester. The resulting product would be methyl 3-(2-chloropyrimidin-4-yl)benzoate. This ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step, typically using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF.[5]
Experimental Protocols
Optimized Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on a reported efficient synthesis of this compound.[1]
Materials:
-
2,4-Dichloropyrimidine
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis reactor
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), 3-carboxyphenylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain this compound. A reported yield for this method is 55%.[1]
Hydrolysis of Methyl 3-(2-chloropyrimidin-4-yl)benzoate (if applicable)
Materials:
-
Methyl 3-(2-chloropyrimidin-4-yl)benzoate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve methyl 3-(2-chloropyrimidin-4-yl)benzoate (1.0 mmol) in a mixture of THF or methanol (e.g., 10 mL) and water (e.g., 3 mL).
-
Add LiOH (e.g., 2.0 mmol) or NaOH to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., reflux) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (2:1) | 100 | 80 | [1] |
| Toluene/Ethanol/H₂O | 55 | ~40-60 | [2] |
| DMF/H₂O | 80-100 | <30 | [6] |
Yields are for a model reaction of 2,4-dichloropyrimidine with phenylboronic acid and may vary for 3-carboxyphenylboronic acid.
Table 2: Effect of Palladium Catalyst on Suzuki Coupling Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 81 | [1] |
| Pd(PPh₃)₄ | 5 | 1,4-Dioxane | K₃PO₄ | Good | [3] |
| PdCl₂(dppf) | Not specified | Toluene/H₂O | K₂CO₃ | 82 | [7] |
| Pd₂(dba)₃ | Not specified | Not specified | KF | Not specified | [8] |
Yields are for various Suzuki coupling reactions and highlight the effectiveness of different catalytic systems.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for the Suzuki coupling of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important cross-coupling reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Suzuki coupling of chloropyrimidines.
Issue 1: Low or No Yield of the Desired Product
Q1: I am not getting any, or a very low yield of my desired coupled product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki coupling of chloropyrimidines can stem from several factors, ranging from the reactivity of the starting materials to the specific reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
Catalyst Activity: The choice of palladium catalyst and ligand is critical, especially for less reactive chloro-heteroarenes. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step with aryl chlorides.[1][2]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Using ligands that form stable and active catalytic complexes can mitigate this.
2. Base Selection:
-
The choice and strength of the base are crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The solubility of the base in the reaction medium is also important.
3. Solvent System:
-
Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are commonly used. The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.
-
A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions for your specific substrates. For instance, in some cases, alcoholic solvents have been shown to improve reactivity.[3][4]
4. Reaction Temperature:
-
Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, often requiring higher reaction temperatures to achieve good conversion.[5][6] If you are running the reaction at a lower temperature, a gradual increase might improve the yield. However, be aware that excessively high temperatures can promote side reactions.
5. Degassing:
-
It is essential to thoroughly degas the reaction mixture to remove oxygen. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[7][8] Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent or using the freeze-pump-thaw technique.
Here is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low or no yield in Suzuki coupling of chloropyrimidines.
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A2: The formation of side products is a common challenge in Suzuki coupling reactions. The three most prevalent side reactions with chloropyrimidines are protodeboronation, homocoupling of the boronic acid, and hydrodehalogenation of the chloropyrimidine.
1. Protodeboronation:
-
Identification: This side reaction results in the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene or heteroarene derived from your boronic acid starting material. This can be identified by techniques like GC-MS or NMR by comparing with an authentic sample of the deborylated compound.
-
Causes and Mitigation: Protodeboronation is often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[9]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.
-
Optimize Base: Use the mildest effective base and avoid excessively basic conditions.
-
Control Water Content: While some water is often beneficial, an excess can promote this side reaction.
-
Shorter Reaction Times: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
2. Homocoupling of Boronic Acid:
-
Identification: This side reaction leads to the formation of a biaryl or biheteroaryl compound derived from the coupling of two molecules of your boronic acid. This can be identified by mass spectrometry (a peak corresponding to double the mass of the boronic acid's aryl/heteroaryl group minus the boronic acid moiety).
-
Causes and Mitigation: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.
-
Thorough Degassing: As mentioned before, rigorous degassing is crucial to minimize oxygen levels.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst can sometimes be advantageous over in-situ reduction of a Pd(II) source.
-
Control Stoichiometry: Using a slight excess of the chloropyrimidine relative to the boronic acid can sometimes disfavor homocoupling.
-
3. Hydrodehalogenation (or Dechlorination):
-
Identification: This side reaction involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, leading to the formation of a dechlorinated pyrimidine derivative.
-
Causes and Mitigation: Hydrodehalogenation can be caused by certain bases, solvents (especially alcohols), or impurities that can act as hydride sources.
-
Choice of Base and Solvent: If hydrodehalogenation is a major issue, consider screening different bases and avoiding alcohol-based solvents if possible.
-
Purity of Reagents: Ensure the purity of all reagents and solvents.
-
The following diagram illustrates the main reaction pathway and the competing side reactions:
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter when performing a Suzuki coupling with substrates like 3-(2-Chloropyrimidin-4-yl)benzoic acid.
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: A failed or low-yielding Suzuki coupling with this substrate can stem from several factors. This compound presents a few challenges: the 2-chloropyrimidine is an electron-deficient heteroaromatic halide, which can be less reactive, and the benzoic acid moiety can potentially interfere with the reaction.
Here are the primary areas to investigate:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the coupling of electron-deficient aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Base Selection: The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent System: The solvent must be appropriate for all components of the reaction, including the catalyst, base, and substrates, and is often a mixture of an organic solvent and water.
-
Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the catalyst or starting materials.
-
Reagent Quality and Stability: The purity and stability of your boronic acid, aryl halide, and catalyst are paramount. Boronic acids, in particular, can undergo decomposition.
-
Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.
Q2: I suspect my boronic acid is the problem. What are common issues with boronic acids in Suzuki couplings?
A2: Boronic acids are generally stable but can be prone to certain side reactions that will halt your Suzuki coupling.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] This is often promoted by aqueous basic conditions and can be a significant issue with electron-deficient or some heteroaromatic boronic acids.[2] The reaction pH is a critical factor in the rate of protodeboronation.[2]
-
Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of issues with the catalytic cycle, potentially related to the presence of oxygen.
-
Trimerization (Anhydride Formation): Boronic acids can dehydrate to form boroxines (cyclic trimers). While often in equilibrium with the boronic acid in the presence of water, their formation can sometimes affect reaction rates.
To mitigate these issues, ensure your boronic acid is pure and stored correctly. Using a slight excess (1.1-1.5 equivalents) can sometimes compensate for slow decomposition during the reaction. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability and reduce protodeboronation.[3]
Q3: Which palladium catalyst and ligand should I use for coupling with a 2-chloropyrimidine derivative?
A3: The coupling of aryl chlorides, especially electron-deficient ones like 2-chloropyrimidine, often requires more active catalyst systems than those used for aryl bromides or iodides.[4][5]
-
Catalyst Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[6] Examples of effective ligands include:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald ligands such as SPhos, XPhos, and RuPhos.
-
A study on the Suzuki cross-coupling of solid-supported chloropyrimidines found that a combination of Pd₂(dba)₃ and P(t-Bu)₃ was effective.[7]
Q4: What is the optimal base and solvent for this type of reaction?
A4: The choice of base and solvent are often interconnected.
-
Bases:
-
Inorganic bases are most common. K₂CO₃ and Cs₂CO₃ are frequently used and are effective in many cases. K₃PO₄ is a stronger base that can be beneficial for less reactive aryl chlorides.
-
The use of spray-dried KF has been reported as an effective base for Suzuki couplings of solid-supported chloropyrimidines, particularly when base-labile functional groups are present.[7][8]
-
-
Solvents:
-
A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9][10]
-
Common organic solvents include 1,4-dioxane, THF, and toluene. A study on the Suzuki coupling of 2,4-dichloropyrimidine found that a 2:1 mixture of 1,4-dioxane and water gave the best results.[11]
-
Q5: How can I monitor the progress of my Suzuki coupling reaction?
A5: Monitoring the reaction is crucial to determine if it is proceeding and to identify potential issues.
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.[12]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the consumption of reactants and formation of the product and any byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.[14]
Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki couplings involving chloropyrimidine derivatives, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.5 | 55 | [11] |
| Solid-supported 2-chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | KF (3) | THF | 50 | 12 | Moderate | [7] |
| 4-Chloroacetophenone | Phenylboronic acid | Supported Pd (0.05) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (5:1:1) | Reflux | - | >95 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with 3-Carboxyphenylboronic acid
This protocol is adapted from a literature procedure for a similar substrate.[11]
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A flowchart for troubleshooting a failed Suzuki coupling reaction.
The Suzuki Coupling Catalytic Cycle
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. azom.com [azom.com]
Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amide coupling of 3-(2-chloropyrimidin-4-yl)benzoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing an amide coupling with this compound?
A1: The primary challenge is the high reactivity of the 2-chloro substituent on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) by the amine coupling partner. This can lead to the formation of an undesired byproduct where the amine displaces the chlorine atom on the pyrimidine ring, in addition to the desired amide bond formation. The electron-withdrawing nature of the pyrimidine ring activates the chlorine for SNAr. A secondary challenge, common to many amide couplings, is achieving high yields and purity, especially with sterically hindered or electronically deactivated amines.
Q2: Which coupling reagents are recommended for this type of substrate?
A2: For electron-deficient carboxylic acids like this compound, common and effective coupling reagents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to suppress side reactions and reduce racemization.[1] Uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are also highly effective, known for their high reactivity and efficiency.[2] The choice of reagent may depend on the specific amine used and the reaction scale.
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A non-nucleophilic organic base is crucial to neutralize the carboxylic acid and any acid generated during the reaction, facilitating the coupling process. Commonly used bases include diisopropylethylamine (DIPEA) and triethylamine (TEA). DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions. It is important to use a stoichiometric amount of base to avoid unwanted side reactions.
Q4: What solvents are suitable for this amide coupling reaction?
A4: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) and dichloromethane (DCM) are frequently used. Acetonitrile (MeCN) can also be a good option, particularly when using EDC-based coupling protocols.[1] The choice of solvent can influence reaction rates and the solubility of reactants and byproducts. It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Q5: How can I minimize the formation of the SNAr byproduct?
A5: To favor amide coupling over SNAr, it is crucial to control the reaction conditions. This can be achieved by:
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the SNAr reaction, which typically has a higher activation energy than the desired amide coupling.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base before the addition of the amine can be beneficial. This ensures that the activated acid is readily available to react with the amine, competing effectively with the SNAr pathway.
-
Choice of Coupling Reagent: Using a highly efficient and fast-acting coupling reagent can promote rapid amide bond formation, thereby minimizing the time for the SNAr side reaction to occur.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (e.g., protonation).3. Hydrolysis of the activated ester due to wet solvent or reagents.4. Sterically hindered or electron-deficient amine. | 1. Increase the amount of coupling reagent (1.1-1.5 equivalents).2. Ensure stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. |
| Presence of a Major Byproduct with a Mass Corresponding to Amine + Pyrimidine Ring - H | 1. Nucleophilic aromatic substitution (SNAr) of the 2-chloro group by the amine. | 1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.3. Use a more hindered non-nucleophilic base like DIPEA.4. Consider a milder coupling reagent if using a highly reactive one at elevated temperatures. |
| Formation of N-acylurea Byproduct (with carbodiimide reagents) | 1. The O-acylisourea intermediate rearranges to the more stable but unreactive N-acylurea. | 1. Add an auxiliary nucleophile like HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[3] |
| Epimerization of Chiral Centers (if applicable to the amine) | 1. The activated carboxylic acid is susceptible to racemization, especially with uronium/aminium-based reagents. | 1. Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.2. Use phosphonium-based reagents like PyBOP, which are known for lower racemization potential. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).3. Polar byproducts. | 1. Optimize the stoichiometry to ensure complete consumption of the limiting reagent.2. If using DCC, DCU can often be removed by filtration as it is poorly soluble in many organic solvents. EDC and its urea byproduct are water-soluble and can be removed by aqueous workup.[2]3. Perform an aqueous workup with dilute acid and base washes to remove basic and acidic impurities. Consider recrystallization or column chromatography for final purification. |
III. Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical yields for amide coupling reactions with various coupling reagents, based on literature data for structurally related or electron-deficient substrates. Please note that the optimal reagent and conditions are substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Reference |
| EDC | HOBt, DMAP (cat.) | DIPEA | MeCN | 70-95 | [1] |
| HATU | - | DIPEA | DMF | 85-98 | [2] |
| HBTU | - | DIPEA | DMF | 80-95 | [2] |
| PyBOP | - | DIPEA | DMF | 80-90 | |
| T3P | Pyridine | Pyridine | EtOAc | 75-90 | |
| MsCl | NMI | NMI | CH2Cl2 | 60-82 (for electron-deficient amines) | [4] |
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
V. Visualizations
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
solubility issues of 3-(2-Chloropyrimidin-4-yl)benzoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-(2-Chloropyrimidin-4-yl)benzoic acid in aqueous buffers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 234.64 g/mol | --INVALID-LINK--[1] |
| Structure | Aromatic compound with a carboxylic acid group and a chloropyrimidine moiety. | N/A |
| Estimated pKa | ~3.5 - 4.0 | The pKa of benzoic acid is ~4.2. The electron-withdrawing chloropyrimidinyl substituent is expected to lower the pKa, making the compound more acidic. |
| Estimated LogP | ~2.5 - 3.0 | The molecule possesses both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) features, suggesting moderate lipophilicity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A1: The poor solubility is attributed to the molecule's chemical structure. It is a moderately lipophilic molecule with a crystalline solid form that requires energy to dissolve. While it contains a carboxylic acid group that can be ionized to a more soluble form, its solubility is highly dependent on the pH of the aqueous buffer.[2][3]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is critically dependent on pH due to the presence of the carboxylic acid group.
-
At pH values below its pKa (~3.5-4.0): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and has very low solubility in water.
-
At pH values above its pKa: The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[4][5][6]
The relationship between the protonated and deprotonated forms is illustrated below.
Q3: What is the expected aqueous solubility at different pH values?
A3: While specific experimental data is limited, the expected trend based on its acidic nature is a sharp increase in solubility as the pH moves above the pKa. The following table presents hypothetical data to illustrate this principle.
| pH | Expected Solubility (µg/mL) | Predominant Species | Rationale |
| 3.0 | < 1 | R-COOH | Below pKa, the neutral form dominates, leading to very low solubility. |
| 5.0 | 10 - 50 | R-COO⁻ | Above pKa, the ionized form increases, enhancing solubility. |
| 7.4 | > 100 | R-COO⁻ | Well above pKa, the highly soluble carboxylate form is predominant. |
| 9.0 | > 200 | R-COO⁻ | At higher pH, solubility is maximized for acidic compounds. |
Q4: What are the recommended starting conditions for dissolving this compound in an aqueous buffer?
A4: For most in-vitro biological assays, a buffer with a pH of 7.4 is used.
-
Start by preparing a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-20 mM).
-
Use a buffered solution with a pH ≥ 6.0, preferably pH 7.4, to ensure the compound is in its more soluble ionized form.
-
Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations that can cause precipitation. The final DMSO concentration should typically be kept low (<1%, ideally <0.5%) to avoid affecting the experiment.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4), even after vortexing.
-
Cause: The dissolution rate (kinetics) may be very slow, or the desired concentration exceeds the thermodynamic solubility limit even for the ionized salt form.
-
Solution:
-
Increase Energy Input: Gently warm the solution to 37°C or place it in an ultrasonic bath for 5-10 minute intervals. These methods increase the kinetic energy, helping to break down the crystal lattice of the solid compound.[3]
-
Allow More Time: Continue to stir or agitate the solution for an extended period (e.g., 1-2 hours).
-
Check Concentration: You may be attempting to prepare a solution that is above the compound's thermodynamic solubility limit. Try preparing a more dilute solution.
-
Problem 2: The compound precipitates immediately when I add my DMSO stock to the aqueous buffer.
-
Cause: This is a classic kinetic solubility issue. The compound is highly soluble in DMSO but crashes out when introduced to the aqueous environment, where it is temporarily supersaturated before precipitating.[2]
-
Solution:
-
Reduce Final Concentration: The simplest solution is to aim for a lower final concentration in the aqueous buffer.
-
Modify Addition Method: Add the DMSO stock very slowly (drop-by-drop) into the vortexing buffer. This prevents localized high concentrations of the compound.
-
Use Co-solvents: If the experimental system allows, including a small percentage of a co-solvent in the final aqueous buffer can help maintain solubility.
-
Problem 3: I need a higher concentration than I can achieve with pH adjustment alone. What are my options?
-
Cause: The intrinsic solubility of the compound's salt form is limiting.
-
Solution: The use of formulation aids such as co-solvents or surfactants may be necessary.[7][8][9] Always validate the compatibility of these agents with your specific assay.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Examples include Ethanol, Polyethylene Glycol (PEG 300/400), or Propylene Glycol.
-
Surfactants: Surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the compound, increasing its apparent solubility.[7]
-
| Formulation Aid | Typical Starting % (v/v) | Considerations |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| PEG 400 | 5-10% | Generally well-tolerated in many in-vitro and in-vivo systems. |
| Tween® 80 | 0.1-1% | Can interfere with assays involving protein interactions or cell membranes. |
Problem 4: The compound dissolves initially but a precipitate forms after several hours or overnight.
-
Cause: You have successfully created a supersaturated solution, which is kinetically soluble but thermodynamically unstable. Over time, the excess compound precipitates out until it reaches its true equilibrium (thermodynamic) solubility.[10]
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment and do not store them for extended periods.
-
Determine Thermodynamic Solubility: If you need a stable solution for long-term experiments, you must determine the thermodynamic solubility to identify the maximum stable concentration. See the protocol below.
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound, which is the maximum concentration that can be stably dissolved in a buffer over time.
-
Materials:
-
This compound (solid powder)
-
Aqueous buffer of desired pH (e.g., pH 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration device (e.g., 0.22 µm PVDF syringe filters)
-
HPLC-UV or LC-MS/MS system for quantification
-
-
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the solution. This can be done by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm filter. Filtration can sometimes lead to compound loss due to adsorption.[10]
-
Carefully collect the clear supernatant.
-
Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the supernatant with the same solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against the standard curve.
-
The resulting concentration is the thermodynamic solubility at that specific pH and temperature.
-
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is used in early drug discovery to rapidly assess the solubility of a compound when a DMSO stock is diluted into a buffer.[1][2]
-
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene for compound storage, clear flat-bottom for measurement)
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
-
-
Procedure:
-
Prepare a dilution series of your compound in DMSO in a 96-well polypropylene plate.
-
In a separate 96-well plate, add the aqueous buffer (e.g., 198 µL per well).
-
Transfer a small volume of the DMSO stock/dilutions (e.g., 2 µL) to the buffer-containing plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate by shaking for 1-2 minutes.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure for precipitation. This can be done in several ways:
-
Nephelometry: Measure the light scattering using a nephelometer. A higher signal indicates more precipitation.
-
UV Absorbance (Filtration Method): Pass the contents of each well through a 96-well filter plate. Measure the UV absorbance of the filtrate. The concentration is determined by comparing it to a standard curve prepared in a mixture that mimics the final buffer/DMSO composition.
-
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
-
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A1: Signal overlap is a common issue, especially with polysubstituted pyrimidines. Here are several approaches to resolve overlapping signals:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help resolve overlapped signals by spreading them into a second dimension.[2] A COSY spectrum will show correlations between coupled protons, while an HSQC will correlate protons to their directly attached carbons, often resolving proton signals based on the larger chemical shift dispersion of the carbon nuclei.
Q2: I see a broad peak in my spectrum. What could it be, and how can I confirm it?
A2: Broad peaks in a ¹H NMR spectrum often indicate the presence of exchangeable protons, such as those in -OH or -NH groups.[3] These protons can exchange with each other and with trace amounts of water in the NMR solvent.
To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.[1]
Q3: The integration of my signals does not match the expected proton count. What are the possible reasons?
A3: Inaccurate integration can arise from several factors:
-
Impurities: The presence of residual solvents (e.g., ethyl acetate, dichloromethane) or other impurities will introduce extra signals and affect the relative integration.[1]
-
Low Signal-to-Noise Ratio: If your sample is too dilute, the signal-to-noise ratio may be too low for accurate integration.
-
Overlapping Peaks: If peaks are not well-resolved, it is difficult to set the integration regions correctly.
-
Incorrect Phasing and Baseline Correction: Poorly phased spectra or an uneven baseline can lead to significant integration errors.
Q4: How do substituents affect the chemical shifts of the pyrimidine ring protons?
A4: The electronic nature of the substituents significantly influences the chemical shifts of the ring protons. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ will shield the ring protons, causing them to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CN will deshield the protons, shifting them to a lower field (higher ppm). The position of the substituent also plays a crucial role in determining which protons are most affected.
Troubleshooting Guides
Guide 1: Systematic Approach to Interpreting a ¹H NMR Spectrum of a Substituted Pyrimidine
This guide provides a step-by-step workflow for interpreting the ¹H NMR spectrum of a newly synthesized substituted pyrimidine.
References
- 1. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Addressing Poor Cell Permeability of Benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor cell permeability of benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my benzoic acid derivatives exhibit poor cell permeability?
A: Benzoic acid derivatives often face challenges in crossing cell membranes due to a combination of factors. At physiological pH, the carboxylic acid group is typically ionized, leading to a negative charge that hinders passive diffusion across the lipophilic cell membrane.[1] The overall permeability is a delicate balance between the hydrophilic nature of the carboxyl group and the hydrophobic nature of the benzene ring.[2][3][4] Additionally, these compounds can be recognized and actively removed from the cell by efflux transporters, further reducing their intracellular concentration.[5][6]
Q2: What are the primary strategies to enhance the cell permeability of these compounds?
A: Several strategies can be employed to improve the cell permeability of benzoic acid derivatives:
-
Prodrug Approach: Masking the polar carboxylic acid group through esterification is a common and effective strategy.[7][8][9] This increases the lipophilicity of the molecule, facilitating its passage across the cell membrane.[8][10] Once inside the cell, esterases can cleave the ester bond, releasing the active parent drug.[8]
-
Formulation Strategies: Utilizing advanced formulation techniques can enhance the absorption of poorly permeable drugs.[11][12][13] These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and complexation with cyclodextrins.[11][12][14][15]
-
Structural Modifications: Altering the structure of the benzoic acid derivative can impact its physicochemical properties. For instance, introducing lipophilic groups can increase membrane partitioning, but excessive lipophilicity can also decrease permeability due to reduced aqueous solubility and increased membrane retention.[16][17]
Q3: Which in vitro assays are recommended for measuring cell permeability?
A: Several well-established in vitro models are used to assess the permeability of drug candidates:
-
Caco-2 Cell Assay: This is a widely used model that utilizes human colon adenocarcinoma cells, which differentiate to form a monolayer with properties similar to the intestinal epithelium.[18][19][20] It is valuable for predicting oral drug absorption and identifying compounds that are substrates for efflux transporters.[6][18][20]
-
MDR1-MDCK Assay: This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. It is specifically useful for identifying P-gp substrates and inhibitors.[18]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial membrane.[19][21] It is a high-throughput method for predicting passive permeability but does not account for active transport or efflux mechanisms.[21]
Q4: How should I interpret the results from a Caco-2 permeability assay?
A: The primary output of a Caco-2 assay is the apparent permeability coefficient (Papp), which is a measure of the rate of drug transport across the cell monolayer. Papp values are typically categorized as follows:
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Another critical parameter is the efflux ratio (ER) , calculated as the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]
Q5: What is the influence of lipophilicity on the cell permeability of benzoic acid derivatives?
A: Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), plays a dual role in cell permeability. Increasing lipophilicity can enhance the ability of a compound to partition into the lipid bilayer of the cell membrane.[16] However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasticware in experimental assays, and retention within the cell membrane, which can ultimately decrease transepithelial permeability.[17][22] Therefore, an optimal lipophilicity range is crucial for effective cell permeation.
Q6: How do efflux transporters impact the permeability of my compound?
A: Efflux transporters are proteins expressed on the cell membrane that actively pump substrates out of the cell.[6] Major efflux transporters in the intestine include P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[6][23] If your benzoic acid derivative is a substrate for these transporters, it will be actively removed from the intestinal cells back into the lumen, resulting in low intracellular concentrations and poor oral absorption.[6] This is often characterized by a high efflux ratio in Caco-2 assays.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Low Permeability in Caco-2 Assays
This guide addresses common issues encountered during Caco-2 permeability experiments with benzoic acid derivatives.
Problem 1: Low Apparent Permeability (Papp < 1 x 10⁻⁶ cm/s)
-
Possible Cause 1: Inherent Poor Permeability: The compound's physicochemical properties (e.g., high polarity of the carboxylate) may be limiting its passive diffusion.
-
Possible Cause 2: Active Efflux: The compound may be a substrate for efflux transporters like P-gp or BCRP.
-
Solution: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is >2, confirm transporter involvement by running the assay with known P-gp or BCRP inhibitors.
-
Problem 2: Low Compound Recovery (<70%)
-
Possible Cause 1: Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates, leading to inaccurate permeability measurements.[22]
-
Possible Cause 2: Poor Aqueous Solubility: The compound may not be fully dissolved in the assay buffer.
-
Solution: Ensure the compound concentration in the assay does not exceed its kinetic solubility in the buffer. The use of co-solvents may be necessary, but their concentration should be kept low to avoid affecting cell monolayer integrity.
-
Problem 3: High Variability Between Experiments
-
Possible Cause: Inconsistent Cell Monolayer Integrity: Differences in cell culture conditions can lead to variations in monolayer tightness.
-
Solution: Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment to ensure they have reached confluency and possess adequate junctional tightness. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm monolayer integrity.[26]
-
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability and efflux potential of a benzoic acid derivative.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the laboratory's established range.
-
Preparation of Solutions:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solution by diluting the stock solution in the transport buffer. The final DMSO concentration should typically be ≤1%.
-
-
Permeability Assay (A-B & B-A):
-
Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the Papp values and the efflux ratio using the appropriate equations.
Guide 2: Strategies for Permeability Enhancement
This guide provides an overview of two primary approaches to improve the cell permeability of benzoic acid derivatives.
Strategy 1: Prodrug Synthesis (Esterification)
The goal of this strategy is to transiently mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane.
Workflow:
-
Design & Synthesis: Synthesize a series of ester prodrugs of the parent benzoic acid derivative. Common choices for the ester promoiety include simple alkyl groups (e.g., ethyl, propyl) or more complex structures designed for targeted enzymatic cleavage.[24]
-
Physicochemical Characterization: Determine the LogD and aqueous solubility of the synthesized prodrugs. The goal is to achieve a balance between increased lipophilicity and sufficient solubility.
-
In Vitro Permeability Assessment: Evaluate the permeability of the prodrugs using a Caco-2 or PAMPA assay. An ideal prodrug will exhibit significantly higher permeability than the parent compound.
-
Stability Studies: Assess the chemical stability of the prodrugs at different pH values (e.g., simulating gastric and intestinal conditions) and their metabolic stability in the presence of esterases (e.g., in plasma or liver microsomes) to ensure they can be converted back to the active parent drug.[8]
Table 1: Hypothetical Data for a Benzoic Acid Derivative and its Ethyl Ester Prodrug
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | LogD at pH 7.4 |
| Parent Drug | 0.5 | 1.2 | 0.8 |
| Ethyl Ester Prodrug | 15.2 | 1.1 | 2.5 |
Strategy 2: Formulation-Based Enhancement
This approach focuses on improving the dissolution and absorption of the parent compound without chemical modification.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[11][12][15] This enhances the solubilization and absorption of poorly soluble and permeable drugs.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules, thereby increasing their aqueous solubility and dissolution rate.[14][15]
Visualizations
Caption: Challenges to Cell Permeability of Benzoic Acid Derivatives.
Caption: Workflow for a Caco-2 Permeability Assay.
Caption: Strategies to Enhance Permeability of Benzoic Acid Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Permeation against Efflux by Two Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High lipophilicity decreases drug transport across intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labinsights.nl [labinsights.nl]
- 19. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 23. researchgate.net [researchgate.net]
- 24. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Pyrimidine Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects of a kinase inhibitor?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[1][2] Since many kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is a common challenge.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological side effects.[3][4]
Q2: What is the difference between direct and indirect off-target effects?
A2:
-
Direct off-target effects happen when the inhibitor directly binds to and inhibits an unintended kinase.
-
Indirect off-target effects are downstream consequences of either on-target or direct off-target inhibition. For example, inhibiting Kinase A (on-target) might prevent the activation of its substrate, which in turn is a regulator of Kinase B, thus indirectly affecting Kinase B's pathway.[1] This phenomenon, where a downstream perturbation affects an upstream component, is also related to "retroactivity".[5][6]
Q3: How can I assess the selectivity of my pyrimidine kinase inhibitor?
A3: Assessing inhibitor selectivity is crucial and is typically done through kinome profiling. This involves screening the inhibitor against a large panel of kinases to determine its activity spectrum.[7][8] Several methods are available:
-
In Vitro Kinase Panels: These biochemical assays measure the inhibitor's ability to block the activity of hundreds of purified kinases in parallel.[7][9] They provide a direct measure of enzymatic inhibition, typically reported as IC50 values.
-
Cell-Based Assays: These methods assess target engagement and selectivity within a more physiologically relevant context.
-
Chemical Proteomics: Techniques like drug-affinity purification use an immobilized inhibitor to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.[4]
-
Cellular Thermal Shift Assay (CETSA): This method confirms that the inhibitor binds to its target inside intact cells by measuring changes in the target protein's thermal stability.[10][11]
-
Q4: What is a "Selectivity Score" and how is it interpreted?
A4: A selectivity score is a quantitative measure used to compare the promiscuity of different inhibitors. One common method calculates the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested.[7] A lower score generally indicates higher selectivity. Another more advanced metric is the 'selectivity entropy', which provides a single-value parameter to rank order inhibitors based on their selectivity profile.[7]
Q5: My inhibitor is showing paradoxical activation of the downstream pathway. Why is this happening?
A5: Paradoxical pathway activation is a known phenomenon, particularly with RAF inhibitors. In BRAF wild-type cells, some inhibitors can promote the dimerization of RAF kinases (e.g., BRAF with CRAF), leading to the transactivation of the partner kinase and sustained downstream signaling, despite the inhibition of the primary target.[4] This highlights the complexity of kinase signaling and the potential for inhibitors to have unexpected functional consequences beyond simple target inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity at Low Concentrations | The inhibitor may have potent off-target effects on kinases essential for cell viability. | 1. Perform a broad kinome selectivity profile to identify potential off-target kinases.[12] 2. Cross-reference identified off-targets with known essential kinases. 3. Test a structurally unrelated inhibitor for the same primary target to see if the toxicity is recapitulated.[2] |
| Inconsistent Results Between Biochemical and Cell-Based Assays | Poor cell permeability, rapid metabolism of the compound, or active efflux from the cell can prevent the inhibitor from reaching its intracellular target. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[10][11] 2. Evaluate the compound's physicochemical properties (e.g., solubility, membrane permeability). 3. Measure intracellular compound concentration using techniques like LC-MS/MS. |
| Phenotype Does Not Match Genetic Knockdown/Knockout of the Target Kinase | 1. The inhibitor may have significant off-targets that contribute to the observed phenotype.[3] 2. The inhibitor may not be potent enough in the cellular context to fully replicate the genetic knockout. | 1. Use at least two structurally distinct inhibitors for the same target to confirm that the phenotype is on-target.[2] 2. Characterize the inhibitor's off-target profile and investigate the roles of the most potent off-targets. 3. Confirm target inhibition in cells by measuring the phosphorylation of a known downstream substrate via Western Blot or other methods. |
| Acquired Resistance to the Inhibitor in Long-Term Studies | 1. Gatekeeper mutations in the ATP-binding pocket of the target kinase prevent inhibitor binding. 2. Upregulation of bypass signaling pathways compensates for the inhibited pathway. | 1. Sequence the target kinase from resistant cells to check for mutations. 2. Perform phosphoproteomic or kinome activity profiling on resistant cells to identify activated bypass pathways.[13][14] 3. Consider combination therapies that co-target the primary kinase and the identified resistance pathway. |
Data Presentation: Comparing Selectivity Profiling Methods
| Method | Principle | Primary Output | Advantages | Limitations |
| In Vitro Kinase Assay Panels | Measures inhibition of a panel of purified recombinant kinases.[7] | IC50 or % Inhibition values against each kinase. | High-throughput; provides direct enzymatic inhibition data; broad coverage of the kinome. | Lacks cellular context (e.g., ATP concentration, scaffolding proteins); may not reflect in-cell potency or selectivity.[15][16] |
| Chemical Proteomics (Affinity-based) | Immobilized inhibitor is used to "pull down" binding partners from cell lysates for MS identification.[4] | List of potential protein binders. | Unbiased; identifies kinase and non-kinase targets directly from cell lysates. | May miss weak binders; requires chemical modification of the inhibitor; potential for non-specific binding.[4] |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in the thermal stability of a target protein in cells or lysates.[10][11] | Thermal shift (ΔTm) or Isothermal Dose-Response Curves. | Confirms target engagement in a native cellular environment; no compound labeling required. | Lower throughput for kinome-wide screening (unless coupled with MS); indirect measure of affinity.[17][18] |
| Phosphoproteomics (MS-based) | Quantifies changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment. | Relative changes in phosphopeptide abundance. | Provides a global, functional readout of kinase network activity; identifies downstream pathway effects. | Does not directly identify the inhibited kinase(s); complex data analysis.[13] |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical Assay)
This protocol provides a general workflow for assessing inhibitor selectivity using a commercial kinase profiling service.
-
Compound Preparation:
-
Solubilize the pyrimidine kinase inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO to be used for IC50 determination. For single-point screening, prepare a standard concentration (e.g., 1 µM).
-
-
Assay Execution (Performed by Service Provider):
-
The inhibitor is incubated with a panel of individual kinases (e.g., >400 kinases).
-
The kinase reaction is initiated by adding a substrate and ATP (often at or near the Km concentration for each kinase).[16]
-
The reaction is allowed to proceed for a defined period under linear velocity conditions.[16]
-
The amount of phosphorylated substrate is measured using various detection methods, such as radiometric ([γ-³³P]-ATP) or fluorescence/luminescence-based assays.[15][19]
-
-
Data Analysis:
-
For single-point screens, data is typically expressed as Percent Inhibition relative to a DMSO control.
-
For multi-point screens, IC50 values are calculated by fitting the dose-response data to a suitable model.
-
Analyze the data by identifying all kinases inhibited above a certain threshold (e.g., >50% at 1 µM) to determine the selectivity profile.[7]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to validate that an inhibitor binds its target in intact cells using Western Blot detection.
-
Cell Culture and Treatment:
-
Culture the cell line of interest to ~80% confluency.
-
Treat the cells with the pyrimidine kinase inhibitor at the desired concentration(s) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[17]
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, then cool to room temperature.[18]
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant from each sample.
-
Determine the protein concentration of each supernatant.
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western Blot using a primary antibody specific for the target kinase.[18]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the intensity of the unheated sample (or lowest temperature).
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and inhibitor-treated samples to generate CETSA melting curves. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[10]
-
Visualizations
Caption: Diagram illustrating direct and indirect off-target effects of a kinase inhibitor.
Caption: A stepwise workflow for characterizing the selectivity of a kinase inhibitor.
Caption: Logic diagram of paradoxical pathway activation by a RAF kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of some pyrimidine compounds?
A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. Many advanced drug candidates, including those with a pyrimidine scaffold, are characterized by high molecular weight and lipophilicity, which are properties that often lead to reduced aqueous solubility.[1] The planarity and symmetry of the pyrimidine ring system can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.
Q2: What are the main strategies to improve the aqueous solubility of pyrimidine compounds?
A2: There are two primary approaches to enhance the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies. Chemical modifications involve altering the molecular structure of the compound, while formulation strategies focus on the drug delivery system without changing the chemical entity.[2][3][4]
Q3: How does pH affect the solubility of pyrimidine compounds?
A3: The pH of the aqueous medium can significantly influence the solubility of pyrimidine compounds, especially those with ionizable functional groups.[4][5] For pyrimidines that are weak bases, solubility generally increases as the pH of the solution becomes more acidic due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions. Adjusting the pH of the formulation can be a simple and effective method to enhance solubility.[4]
Q4: Can increasing the temperature improve the solubility of pyrimidine compounds?
A4: Yes, for many compounds, including pyrimidines, solubility in water increases with temperature.[5][6] This is a fundamental thermodynamic principle. However, the extent of this effect varies depending on the specific compound and the solvent. While useful in experimental settings, relying solely on temperature for in vivo applications is not feasible.
Troubleshooting Guides
Issue 1: Chemical modifications are not yielding the desired solubility improvement.
| Possible Cause | Troubleshooting Step |
| Incorrect functional group choice: The introduced hydrophilic group may not be sufficiently polar or may be in a position that does not effectively disrupt intermolecular forces. | Solution: Consider introducing stronger hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH). Strategically place polar groups to maximize interaction with water and disrupt crystal packing. Computational modeling can help predict the impact of different substituents on solubility. |
| Increased lipophilicity: The modification, while adding a polar group, might have inadvertently increased the overall lipophilicity (logP) of the molecule. | Solution: Evaluate the change in calculated logP (cLogP) before and after modification. Aim for a net decrease in logP. Consider smaller, highly polar substituents. |
| Synthetic challenges: The desired modification is difficult to achieve synthetically or leads to unstable compounds. | Solution: Explore alternative synthetic routes. Protect sensitive functional groups during the reaction. Consider prodrug strategies where a more soluble promoiety is cleaved in vivo. |
| Disruption of target binding: The modification improves solubility but reduces the compound's affinity for its biological target. | Solution: Use molecular modeling to understand the binding interactions. Modify parts of the molecule that are not critical for target engagement. A common strategy is to introduce solubility-enhancing groups at solvent-exposed regions of the protein-ligand complex. |
Issue 2: Formulation with polymers is not effectively enhancing solubility.
| Possible Cause | Troubleshooting Step |
| Poor drug-polymer compatibility: The chosen polymer may not be able to effectively interact with the pyrimidine compound to form a stable amorphous solid dispersion. | Solution: Screen a variety of hydrophilic polymers with different properties (e.g., PVP, HPMC, Soluplus®).[7] A miniaturized screening assay can be used to efficiently test multiple drug-polymer combinations.[1][7] |
| Drug recrystallization: The amorphous drug within the polymer matrix is converting back to its less soluble crystalline form over time. | Solution: Increase the polymer-to-drug ratio. Select polymers that have a higher glass transition temperature (Tg). Incorporate a secondary polymer to act as a crystallization inhibitor. |
| Inefficient preparation method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) is not resulting in a homogenous amorphous system. | Solution: Optimize the process parameters (e.g., solvent choice, evaporation rate, extrusion temperature). Characterize the solid dispersion using techniques like DSC and XRD to confirm its amorphous nature. |
Experimental Protocols
Protocol 1: Screening for Solubility Enhancement using a Miniaturized Polymer-Drug Microarray
This protocol is adapted from a method used to evaluate the enhanced apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[7]
Objective: To rapidly screen multiple polymer formulations to identify those that enhance the aqueous solubility of a pyrimidine compound.
Materials:
-
Pyrimidine compound of interest
-
DMSO (Dimethyl sulfoxide)
-
A panel of hydrophilic polymers (e.g., PVP, PVPVA, HPMC)
-
Deionized water
-
96-well microplate
-
Inkjet 2D printer or piezoelectric dispenser
-
Multiwell-plate UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Dispensing Drug Solution:
-
Dispensing Polymer Solutions:
-
Sequentially add the aqueous polymer solutions to the wells containing the drug. The drug-to-polymer ratio can be set, for example, at 10:90 (w/w).[7]
-
-
Solvent Evaporation:
-
Allow the solvents (DMSO and water) to evaporate completely, leaving behind a dry solid dispersion of the drug in the polymer matrix. This can be done at room temperature or under a gentle stream of nitrogen.
-
-
Reconstitution and Solubility Assessment:
-
Add a fixed volume of deionized water to each well to reconstitute the solid dispersion.
-
Agitate the plate to facilitate dissolution.
-
Measure the absorbance of the resulting solution using a multiwell-plate UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pyrimidine compound.
-
-
Data Analysis:
-
Compare the absorbance values of the drug-polymer formulations to that of the drug alone (control) to determine the enhancement in apparent solubility. A higher absorbance indicates greater solubility.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrimidine compound with a hydrophilic polymer to improve its dissolution rate and solubility.
Materials:
-
Pyrimidine compound
-
Hydrophilic polymer (e.g., PVP K30)
-
A suitable organic solvent (e.g., methanol, dichloromethane) that dissolves both the drug and the polymer.
-
Rotary evaporator
Methodology:
-
Dissolution:
-
Dissolve the pyrimidine compound and the chosen polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below the boiling point of the solvent to ensure gentle evaporation.
-
-
Drying:
-
Once the bulk of the solvent is removed, a thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to remove any residual solvent.
-
-
Characterization:
-
Scrape the dried solid dispersion from the flask.
-
Characterize the resulting powder to confirm its amorphous state using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The absence of a sharp melting peak in the DSC thermogram and the presence of a halo pattern in the XRPD diffractogram indicate an amorphous form.
-
-
Solubility and Dissolution Testing:
-
Perform solubility studies by adding an excess amount of the solid dispersion to water and measuring the drug concentration after reaching equilibrium.
-
Conduct in vitro dissolution tests to compare the dissolution rate of the solid dispersion with the pure crystalline drug.
-
Quantitative Data Summary
Table 1: Enhancement of Apparent Water Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives using Different Polymers
| Polymer | Average Solubility Enhancement (ΔA%) |
| PVPVA (Polyvinylpyrrolidone/vinyl acetate) | High |
| Pluronic F-68 | High |
| Tween 80 | High |
Data synthesized from a study on pyrazolo[3,4-d]pyrimidine derivatives. A high ΔA% is correlated with a high enhancement in the drug's apparent water solubility.[1]
Table 2: Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine Formulation
| Formulation | Drug Concentration (µg/mL) | Cell Viability (%) |
| Drug 1 + 2 with PVPVA | 30 (15 of each drug) | Significantly lower than control (indicating higher efficacy) |
| Polymers alone | - | No adverse activity |
This table demonstrates that the improved solubility of the drug in the polymer formulation led to enhanced cytotoxic effects on A549 human lung adenocarcinoma cancer cells.[1][7]
Visualizations
Caption: Experimental workflow for miniaturized polymer-drug microarray screening.
Caption: Strategies to improve the aqueous solubility of pyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening with Reactive Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with high-throughput screening (HTS) of reactive fragments.
Troubleshooting Guides
This section addresses specific issues that may arise during your HTS campaign with reactive fragments, offering potential causes and solutions.
Issue 1: High Hit Rate with Poor Selectivity
Q: My primary screen of a reactive fragment library yielded a very high hit rate (>5%), but the hits are showing activity across multiple unrelated assays. What could be the cause and how can I troubleshoot this?
A: A high hit rate with poor selectivity is a common issue when screening reactive fragments and often points to non-specific activity rather than genuine, target-driven binding. Several factors can contribute to this phenomenon.
Potential Causes and Solutions:
-
Pan-Assay Interference Compounds (PAINS): Your library may contain PAINS, which are chemical structures known to interfere with various assay technologies. These compounds often appear as frequent hitters.[1]
-
Solution: Computationally filter your library against known PAINS databases before screening. For identified hits, check their structures against PAINS filters. Several online tools are available for this purpose.
-
-
Compound Aggregation: At the high concentrations often used in fragment screening, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein function.[2]
-
Solution: Perform a counter-screen in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Genuine binders should retain their activity, while aggregators will be significantly less active.
-
-
High Reactivity of Fragments: Some electrophilic "warheads" on your fragments may be too reactive, leading to non-specific covalent modification of your target protein or other assay components.
-
Solution: Assess the intrinsic reactivity of your hit compounds. A common method is to monitor their reaction with a thiol-containing molecule like glutathione (GSH).[3] Highly reactive compounds are more likely to be non-specific.
-
-
Redox Cycling: Certain chemical moieties can undergo redox cycling in the presence of reducing agents (like DTT) commonly found in assay buffers. This can generate reactive oxygen species (e.g., H₂O₂) that modify the target protein, leading to false positives.
-
Solution: Conduct a counter-screen without the target protein but with all other assay components, including the reducing agent. A positive signal in this assay indicates a redox-active compound.
-
Here is a logical workflow for troubleshooting a high hit rate with poor selectivity:
Caption: Troubleshooting workflow for high hit rates.
Issue 2: Difficulty Confirming Covalent Binding
Q: I have a promising hit from my primary screen, but I'm struggling to confirm that it binds covalently to my target protein. What are the standard methods for this?
A: Confirming covalent modification is a critical step in validating a reactive fragment hit. Mass spectrometry is the gold standard for this purpose.
Recommended Approach: Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a direct method to verify covalent adduct formation.[4] The principle is to measure the mass of the protein before and after incubation with the reactive fragment. A mass increase corresponding to the molecular weight of the fragment confirms covalent binding.
Experimental Workflow for Intact Protein MS:
Caption: Workflow for intact protein mass spectrometry.
Troubleshooting Tips:
-
No Mass Shift Observed:
-
Low Stoichiometry of Labeling: Increase the incubation time or the concentration of the fragment. Be aware that higher concentrations may lead to non-specific binding.
-
Fragment Instability: Ensure your fragment is stable in the assay buffer for the duration of the incubation.
-
Reversible Covalent Binding: Some reactive groups can form reversible covalent bonds. Consider alternative analytical methods to capture the interaction.
-
-
Multiple Adducts Observed: This may indicate multiple reactive sites on the protein or non-specific labeling. To identify the specific binding site, peptide mapping by LC-MS/MS is required.
Frequently Asked Questions (FAQs)
Q1: What is a typical hit rate for a covalent fragment screen?
A1: Hit rates for covalent fragment screens can vary widely depending on the protein target, the library composition, and the screening conditions. Reported hit rates generally range from 0.2% to as high as 25%.[3][5] For example, a screen of a 993-member electrophilic fragment library against 10 proteins yielded hit rates between 0.2% and 4%.[6] In another study, a crystallographic screen of 114 fragments against the kinase ERK2 resulted in a 25% hit rate.[3]
| Target Class | Library Size | Screening Method | Reported Hit Rate | Reference |
| Various Cysteine-Containing Proteins | 993 | Intact Protein MS | 0.2% - 4% | [6] |
| Kinase (ERK2) | 114 | X-ray Crystallography | 25% | [3] |
| Pyrophosphohydrolase (NUDT7) | 993 | Intact Protein MS | 2% | [7] |
Q2: What are PAINS, and why are they a problem for reactive fragment screening?
A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to produce false-positive results in a wide range of high-throughput screens. They often contain reactive functional groups, redox-active moieties, or aggregative properties.[1] For reactive fragment screening, the concern is that a hit may be due to a PAINS substructure that non-specifically reacts with the target or interferes with the assay technology, rather than through specific, structure-guided covalent modification. Identifying and flagging these compounds early can save significant time and resources.[8]
Q3: How can I assess the intrinsic reactivity of my fragment hits?
A3: A common and effective method is to use a glutathione (GSH) trapping assay.[3][9] Glutathione is a biological thiol that can react with electrophilic fragments. By monitoring the rate of GSH adduction, you can get a measure of the fragment's intrinsic reactivity. Fragments that are highly reactive with GSH are more likely to be non-specific and potentially toxic. This assay is often performed using LC-MS to detect the formation of the fragment-GSH adduct.
Q4: What is the purpose of an orthogonal assay in hit validation?
A4: An orthogonal assay is a secondary assay that uses a different detection method or principle to confirm the activity of a primary hit.[10][11] Its purpose is to eliminate false positives that are specific to the primary assay format. For example, if your primary screen is a fluorescence-based enzymatic assay, a good orthogonal assay would be a direct binding assay like Surface Plasmon Resonance (SPR) or a label-free method like Isothermal Titration Calorimetry (ITC). A true hit should show activity in both the primary and orthogonal assays.
Q5: My reactive fragment appears to be a "false positive". What could be the reason?
A5: A "false positive" in this context is a compound that appears active in the primary screen but does not act through the desired mechanism of specific covalent modification of the target. There are several potential reasons for this:
-
Assay Interference: The compound may be fluorescent, a luciferase inhibitor, or have other properties that interfere with the assay readout.
-
Non-specific Reactivity: The fragment may be overly reactive and covalently modify many proteins non-specifically.
-
Aggregation: The fragment may form aggregates at high concentrations that sequester and inhibit the target protein.[2]
-
Redox Activity: The compound could be a redox cycler, generating reactive oxygen species that damage the protein.
-
Compound Instability: The fragment may degrade or rearrange in the assay buffer to a different, active species.[8][12]
A systematic workflow for hit validation is crucial to identify and eliminate these false positives.
References
- 1. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Crystallographic covalent fragment screening – but why? [practicalfragments.blogspot.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A False-Positive Screening Hit in Fragment-Based Lead Discovery: Watch out for the Red Herring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. sartorius.com [sartorius.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Purification of Polar Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of polar pyrimidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of polar pyrimidine derivatives in a question-and-answer format.
Issue 1: Poor or No Retention of Polar Pyrimidine Derivatives on a C18 Column
-
Question: My polar pyrimidine derivative is eluting in the void volume or showing very little retention on my C18 column. What can I do to improve retention?
-
Answer: This is a common challenge with highly polar compounds on traditional reversed-phase columns.[1] Here are several strategies to increase retention:
-
Increase Mobile Phase Polarity: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) and increase the aqueous component. For very polar compounds, you may need to operate in highly aqueous or 100% aqueous conditions.[2][3]
-
Use a Polar-Embedded or End-Capped C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.[4][5] Examples include columns with "AQ", "Aqua", or "Hydro" in their names.[5]
-
Switch to a Different Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[6][7][8] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[6][7][8]
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing another option for retaining polar compounds.[9]
-
-
Adjust Mobile Phase pH: If your pyrimidine derivative has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact its retention.[10][11][12] For basic compounds, a lower pH can sometimes improve peak shape. It is often recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can enhance the retention of charged polar analytes on a reversed-phase column.[2][10] However, be aware that these agents can require long equilibration times and may not be compatible with mass spectrometry (MS).[2]
-
Issue 2: Peak Tailing
-
Question: My peaks for the pyrimidine derivatives are showing significant tailing. What are the possible causes and how can I fix this?
-
Answer: Peak tailing can compromise the accuracy and resolution of your purification.[4][13] Here are the common causes and solutions:
-
Secondary Interactions with Residual Silanols: Uncapped silica surfaces on the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Use a high-quality, end-capped column to minimize these interactions.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][13]
-
Solution: Dilute your sample or inject a smaller volume. You can also consider using a column with a higher loading capacity (larger diameter or pore size).[4]
-
-
Incorrect Mobile Phase pH: If your analyte is a basic compound, interactions with acidic silanol groups can cause tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds, adding a small amount of an acidic modifier like formic acid or using a lower pH buffer can often improve peak shape.[2]
-
-
Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing.[4]
-
Solution: Use guard columns and in-line filters to protect your analytical column. If you suspect a void, you may need to replace the column.[4]
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Issue 3: Poor Resolution and Co-eluting Peaks
-
Question: I am unable to separate my target pyrimidine derivative from impurities. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for purification. Here are some approaches to improve the separation of co-eluting peaks:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation.[11]
-
Adjust the Mobile Phase pH: For ionizable compounds, changing the pH can significantly alter their retention times and potentially resolve co-eluting peaks.[2][10]
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using a C18 column, consider trying a phenyl, cyano, or a polar-embedded phase column.[5][14] Switching to a HILIC column can also provide a very different separation profile.[6][7]
-
Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can sometimes improve resolution.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a new polar pyrimidine derivative?
A1: A good starting point is to use a modern, end-capped C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[2] Begin with a generic gradient (e.g., 5-95% acetonitrile over 20 minutes) to get an idea of the compound's retention. Based on the initial results, you can then optimize the gradient, mobile phase composition, and consider alternative column chemistries if needed.
Q2: When should I consider using HILIC instead of reversed-phase HPLC?
A2: You should consider HILIC when your polar pyrimidine derivative has very poor or no retention on reversed-phase columns, even with highly aqueous mobile phases.[7] HILIC is particularly well-suited for very polar and hydrophilic compounds.[6][8]
Q3: Can I use the same column for both reversed-phase and HILIC?
A3: While some columns can be used in both modes, it is generally not recommended to switch a column between reversed-phase and HILIC modes frequently. It is better to have dedicated columns for each technique to ensure reproducibility and column longevity.
Q4: How do I choose between acetonitrile and methanol as the organic modifier?
A4: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and has lower viscosity, which results in lower backpressure.[11] Methanol is a more polar and protic solvent, which can lead to different interactions with the analyte and stationary phase. It is often worthwhile to screen both solvents during method development to see which one provides better separation for your specific pyrimidine derivatives.
Q5: My backpressure is too high. What should I do?
A5: High backpressure can be caused by several factors:
-
Blocked Frit or Column: The inlet frit of your column may be clogged with particulate matter from your sample or mobile phase. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Contaminated System: Contaminants can build up in the system tubing or injector.[16]
-
High Mobile Phase Viscosity: A high percentage of water or using methanol at low temperatures can increase viscosity. Consider using acetonitrile or increasing the column temperature.[11][16]
-
Precipitated Buffer: Ensure your buffer is completely dissolved in the mobile phase, especially when using high organic concentrations.
Data Presentation
Table 1: Comparison of HPLC Modes for Polar Pyrimidine Derivatives
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Amide, Diol)[8] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | High organic content (e.g., Acetonitrile/Water)[6] |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Best For | Moderately polar to non-polar compounds | Highly polar and hydrophilic compounds[6][7] |
| Common Issues | Poor retention of very polar compounds | Sensitivity to water content, longer equilibration times |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Purpose | MS Compatibility |
| Formic Acid | 0.05 - 0.1% | Acidic modifier, improves peak shape for bases, protonates analytes | Good |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, improves retention of bases | Poor (causes ion suppression) |
| Ammonium Acetate/Formate | 5 - 20 mM | Buffer to control pH, improves peak shape | Good |
| Ion-Pairing Reagents | Varies | Increases retention of charged analytes[2][10] | Generally Poor[2] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Polar Pyrimidine Derivatives
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size (polar-embedded or end-capped recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength for your pyrimidine derivative (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B).
Protocol 2: Generic HILIC Method for Polar Pyrimidine Derivatives
-
Column: Amide or Silica, 2.1 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
-
Gradient:
-
0-1 min: 0% B
-
1-12 min: 0% to 100% B
-
12-15 min: 100% B
-
15-15.1 min: 100% to 0% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV or MS.
-
Sample Preparation: Dissolve the sample in a high organic solvent (e.g., 90% acetonitrile).
Mandatory Visualization
Troubleshooting workflow for HPLC purification of polar pyrimidine derivatives.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. moravek.com [moravek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 3-(2-Chloropyrimidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-(2-Chloropyrimidin-4-yl)benzoic acid, a key intermediate in pharmaceutical research. We present a validated Suzuki coupling pathway with experimental data and discuss a viable alternative Stille coupling route. This objective comparison, supported by detailed experimental protocols and data, is intended to aid researchers in selecting the most suitable synthetic strategy for their needs.
Synthetic Route Overview
The primary and validated route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. An alternative approach involves the Stille cross-coupling reaction. Both methods rely on the palladium-catalyzed formation of a carbon-carbon bond between a pyrimidine core and a benzoic acid derivative.
Caption: High-level comparison of Suzuki and Stille coupling routes.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the validated Suzuki coupling route and provides a prospective comparison with the Stille coupling alternative.
| Parameter | Suzuki Coupling | Stille Coupling (Prospective) |
| Starting Materials | 2,4-Dichloropyrimidine, 3-Carboxyphenylboronic Acid | 2,4-Dichloropyrimidine, 3-(Tributylstannyl)benzoic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) or similar |
| Base/Additive | Potassium Carbonate | Lithium Chloride (often used as an additive) |
| Solvent | 1,4-Dioxane/Water | Anhydrous, polar aprotic (e.g., THF, Dioxane) |
| Reaction Time | 15 minutes | Several hours to overnight |
| Temperature | 100 °C (Microwave) | Typically 80-110 °C (Conventional Heating) |
| Yield | 55%[1] | Potentially moderate to high, but not specifically reported |
| Product Purity | High, requires column chromatography | Generally high, requires purification to remove tin byproducts |
| Key Advantages | Rapid reaction time, commercially available boronic acids, non-toxic byproducts. | Tolerant of a wide range of functional groups, organostannanes are stable to air and moisture. |
| Key Disadvantages | Potential for boronic acid homo-coupling. | Toxicity of organotin reagents and byproducts, which can be difficult to remove. |
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling (Validated)
This protocol is adapted from the literature for the synthesis of this compound[1].
Workflow:
Caption: Experimental workflow for the Suzuki coupling synthesis.
Materials:
-
2,4-Dichloropyrimidine
-
3-Carboxyphenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data:
-
Yield: 55%[1]
-
Appearance: White solid[1]
-
Melting Point: 196–198 °C[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 13.4 (br s, 1H), 8.85 (d, J=5.3 Hz, 1H), 8.78 (t, J=1.7 Hz, 1H), 8.32 (dt, J=7.9, 1.4 Hz, 1H), 8.24 (dt, J=7.8, 1.4 Hz, 1H), 7.74 (t, J=7.8 Hz, 1H), 7.69 (d, J=5.3 Hz, 1H).
Route 2: Stille Cross-Coupling (Prospective Alternative)
Logical Relationship of Key Steps:
Caption: Logical workflow for the prospective Stille coupling synthesis.
Materials:
-
2,4-Dichloropyrimidine
-
3-(Tributylstannyl)benzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Fluoride (KF) solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 mmol), 3-(tributylstannyl)benzoic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and lithium chloride (2.0 mmol).
-
Add anhydrous THF (10 mL) and heat the mixture to reflux (approximately 80 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling presents a validated and efficient method for the synthesis of this compound, notable for its rapid, microwave-assisted protocol and the use of less toxic reagents. While the Stille coupling offers a viable alternative with broad functional group tolerance, the toxicity of the organotin compounds and the challenges associated with their removal from the final product are significant considerations. For laboratory-scale synthesis where speed and reduced toxicity are priorities, the Suzuki coupling is the recommended route. The Stille coupling may be considered in cases where the required organoboronic acid is unstable or inaccessible. Researchers should weigh these factors based on the specific requirements of their synthetic campaign.
References
Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
In the realm of heterocyclic chemistry, chloropyrimidines serve as crucial building blocks for the synthesis of a diverse array of functionalized molecules, particularly in the development of pharmaceuticals and agrochemicals. The reactivity of these precursors in nucleophilic aromatic substitution (SNAr) reactions is of paramount importance to synthetic chemists. This guide provides a comparative analysis of the reactivity of two common isomers, 2-chloropyrimidine and 4-chloropyrimidine, supported by theoretical principles and available experimental data.
Executive Summary
Theoretical Underpinnings of Reactivity
The difference in reactivity between the 2- and 4-positions on the pyrimidine ring can be explained by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction.
-
Electronic Effects: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates nucleophilic attack. When a nucleophile attacks the C4 position (para to one nitrogen and ortho to the other), the negative charge of the resulting Meisenheimer intermediate can be delocalized over both nitrogen atoms through resonance, leading to significant stabilization. In contrast, attack at the C2 position (between the two nitrogen atoms) results in a less stable intermediate, as the negative charge is not as effectively delocalized. Frontier molecular orbital (FMO) theory also supports this observation, indicating a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: While generally considered a minor factor in these systems, the C2 position is flanked by two nitrogen atoms, which could present slightly more steric hindrance to an incoming nucleophile compared to the C4 position, which is adjacent to one nitrogen and one carbon atom.
Quantitative Reactivity Data
Direct comparative kinetic studies for 2-chloropyrimidine and 4-chloropyrimidine under identical conditions are not extensively documented in readily available literature. However, data for the reactivity of 2-chloropyrimidine with various nucleophiles provides a baseline for its reactivity.
Table 1: Reaction Yields of 2-Chloropyrimidine with Various Amines
| Nucleophile (Amine) | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |
| (R)-(-)-1-Aminoindane | 2-((R)-Indan-1-ylamino)pyrimidine | 52 |
| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 |
| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 |
Data sourced from a study on the amination of heteroaryl chlorides. The reactions were performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[2]
It is important to note that while this data demonstrates the feasibility of SNAr reactions at the C2 position, the general consensus in heterocyclic chemistry is that the corresponding reactions at the C4 position of 4-chloropyrimidine would proceed at a faster rate and/or under milder conditions.
Experimental Protocols
Below is a general methodology for a typical SNAr reaction involving a chloropyrimidine and an amine nucleophile. This protocol can be adapted for both 2-chloropyrimidine and 4-chloropyrimidine.
General Procedure for Amination of Chloropyrimidines
-
Reactant Preparation: In a suitable reaction vessel, dissolve the chloropyrimidine (1.0 equivalent) in an appropriate solvent (e.g., water, ethanol, DMF, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Addition of Base (if necessary): If the amine nucleophile is used as its salt or if the reaction generates an acid byproduct (e.g., HCl), a non-nucleophilic base (e.g., K2CO3, NaHCO3, or a tertiary amine like triethylamine or diisopropylethylamine) (2.0 equivalents) should be added to neutralize the acid and facilitate the reaction.
-
Reaction Conditions: The reaction mixture is then heated to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stirred for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired substituted pyrimidine.[2][3]
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the preferential reactivity of the C4 position over the C2 position in nucleophilic aromatic substitution reactions of chloropyrimidines.
Caption: Factors influencing the greater reactivity of 4-chloropyrimidine.
References
- 1. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-(2-Chloropyrimidin-4-yl)benzoic Acid Analogs: A Comparative Guide
Despite the absence of a dedicated study, the core structure of 3-(2-chloropyrimidin-4-yl)benzoic acid suggests its potential as a hinge-binding scaffold for protein kinases. The 2-chloropyrimidine moiety can form crucial hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors. The benzoic acid portion provides a vector for introducing various substituents to explore interactions with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Hypothetical Structure-Activity Relationship
Based on general principles of kinase inhibitor design and data from structurally related compounds, a hypothetical SAR for this compound analogs can be proposed. Modifications would typically be explored at three key positions:
-
Position 2 of the pyrimidine ring (the chloro group): This position is critical for hinge binding. While chlorine is a common substituent, replacing it with other small, electronegative groups could modulate binding affinity. Larger substituents would likely be detrimental due to steric hindrance in the hinge region.
-
The benzoic acid moiety: The carboxylic acid group can act as a hydrogen bond donor or acceptor. Esterification or amidation of this group would alter its physicochemical properties and could be used to probe interactions in the solvent-exposed region of the kinase active site or to improve cell permeability.
-
Substituents on the phenyl ring: The phenyl ring offers a versatile platform for introducing a wide array of substituents. These modifications can influence potency, selectivity, and pharmacokinetic properties. For example, introducing small hydrophobic groups could enhance binding affinity through van der Waals interactions, while polar groups could improve solubility.
Experimental Protocols
To establish a robust SAR, a series of analogs would be synthesized and evaluated in a panel of biochemical and cellular assays.
General Kinase Inhibition Assay (Luminescent Format)
This assay is a common method to screen for and profile kinase inhibitors.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound (this compound analog) at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luminescence generated is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Data Presentation
The quantitative data from these assays would be summarized in tables to facilitate easy comparison of the analogs' performance.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | Kinase X IC50 (µM) | Kinase Y IC50 (µM) |
| Parent | H | Data not available | Data not available |
| Analog 1 | 4-Fluoro | Hypothetical Data | Hypothetical Data |
| Analog 2 | 3-Methoxy | Hypothetical Data | Hypothetical Data |
| Analog 3 | 4-Trifluoromethyl | Hypothetical Data | Hypothetical Data |
Table 2: Antiproliferative Activity of this compound Analogs against Cancer Cell Lines
| Compound ID | R1 (Substitution on Phenyl Ring) | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) |
| Parent | H | Data not available | Data not available |
| Analog 1 | 4-Fluoro | Hypothetical Data | Hypothetical Data |
| Analog 2 | 3-Methoxy | Hypothetical Data | Hypothetical Data |
| Analog 3 | 4-Trifluoromethyl | Hypothetical Data | Hypothetical Data |
Signaling Pathway and Experimental Workflow Visualization
To understand the mechanism of action, it is crucial to visualize the targeted signaling pathway and the experimental workflow.
A Comparative Analysis of Pyrimidine and Quinazoline Kinase Inhibitors: Efficacy and Experimental Insights
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision in the drug discovery pipeline. Both pyrimidine and quinazoline cores have proven to be highly effective pharmacophores, leading to the development of numerous approved and investigational drugs. This guide provides an objective comparison of the efficacy of pyrimidine versus quinazoline kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making.
This comprehensive comparison delves into the nuances of these two prominent classes of kinase inhibitors, offering a detailed examination of their performance in preclinical and clinical settings. By presenting quantitative data in clearly structured tables, outlining detailed experimental methodologies, and visualizing key biological pathways and experimental workflows, this guide aims to be an invaluable resource for the scientific community.
Head-to-Head Efficacy Comparison: Pyrimidine vs. Quinazoline Kinase Inhibitors
To provide a direct comparison, we will examine pairs of pyrimidine and quinazoline inhibitors that target the same kinase.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Osimertinib (Pyrimidine) vs. Erlotinib (Quinazoline)
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, has demonstrated superior efficacy compared to the first-generation quinazoline-based inhibitor, erlotinib, particularly in patients with EGFR T790M mutations.
Table 1: Comparative Efficacy of Osimertinib and Erlotinib
| Parameter | Osimertinib (Pyrimidine) | Erlotinib (Quinazoline) | Reference(s) |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM | [1] |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM | [1] |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM | [1] |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition in H1975 Xenograft) | Significant tumor regression | Minimal tumor growth inhibition | [1] |
| Median Progression-Free Survival (PFS) in FLAURA trial (1st line EGFRm NSCLC) | 18.9 months | 10.2 months | [2],[3] |
| Overall Survival (OS) in FLAURA trial | 38.6 months | 31.8 months | [2] |
| Brain Metastases Response Rate | 91% | 68% | [1] |
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors: Tucatinib (Pyrimidine) vs. Lapatinib (Quinazoline)
Tucatinib, a highly selective pyrimidine-based HER2 inhibitor, has shown improved efficacy and a better safety profile compared to the dual EGFR/HER2 quinazoline-based inhibitor, lapatinib.
Table 2: Comparative Efficacy of Tucatinib and Lapatinib
| Parameter | Tucatinib (Pyrimidine) | Lapatinib (Quinazoline) | Reference(s) |
| Biochemical IC50 (HER2) | 8 nM | 10.8 nM | [4] |
| Biochemical IC50 (EGFR) | 490 nM | 9.8 nM | [4] |
| Cellular IC50 (SKBR3, HER2+) | 37.5 ± 18.4 nM | 51.0 ± 23.0 nM | [5] |
| In Vivo Efficacy (BT474 Xenograft) | Superior tumor growth inhibition | Moderate tumor growth inhibition | [4] |
| Median Progression-Free Survival (PFS) in HER2CLIMB trial (HER2+ mBC with brain mets) | 7.6 months | 5.5 months (with placebo) | [4] |
| Overall Survival (OS) in HER2CLIMB trial | 21.6 months | 16.4 months (with placebo) | [4] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Pazopanib (Pyrimidine) vs. Sorafenib (Quinazoline-like)
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, and Sorafenib, which contains a urea moiety often linked to a quinazoline-like scaffold, both target VEGFR. Comparative data suggests differences in their safety profiles and efficacy in specific cancer types.
Table 3: Comparative Efficacy of Pazopanib and Sorafenib
| Parameter | Pazopanib (Pyrimidine) | Sorafenib (Quinazoline-like) | Reference(s) |
| Biochemical IC50 (VEGFR2) | 30 nM | 90 nM | [6] |
| Median Progression-Free Survival (PFS) in Advanced Soft Tissue Sarcoma | 4.6 months | 1.6 months (in a separate study) | [6] |
| Overall Survival (OS) in Advanced Renal Cell Carcinoma (COMPARZ trial) | Non-inferior (28.3 months) | Non-inferior (29.1 months) | [7] |
| Common Adverse Events (Grade ≥3) | Hypertension, fatigue | Hand-foot syndrome, rash, mucositis | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate kinase inhibitor efficacy.
In Vitro Kinase Inhibitory Activity Assay (EGFR IC50 Determination)
This protocol describes a continuous-read kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the enzyme and compound for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., λex360/λem485) every 60-90 seconds for 30-120 minutes.
-
Analyze the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a kinase inhibitor.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest (e.g., NSCLC cell line with a specific EGFR mutation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to a sufficient number for implantation.
-
Harvest the cells, wash with PBS, and resuspend in PBS (or a mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks targeted by these inhibitors and the experimental processes used to evaluate them can provide valuable context.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Both pyrimidine and quinazoline inhibitors target the ATP-binding site of the EGFR kinase domain, albeit with different potencies and selectivities against wild-type and mutant forms of the receptor.
Caption: EGFR signaling pathway and the point of inhibition.
In Vivo Efficacy Study Workflow
The evaluation of a kinase inhibitor's efficacy in a living organism is a critical step in preclinical development. The following workflow illustrates the key stages of a typical in vivo xenograft study.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
Both pyrimidine and quinazoline scaffolds have yielded highly successful kinase inhibitors. The choice between them often depends on the specific kinase target, the desired selectivity profile, and the potential for off-target effects. As demonstrated by the case studies of EGFR and HER2 inhibitors, newer generation pyrimidine-based inhibitors like osimertinib and tucatinib have shown advantages in efficacy and safety over their quinazoline-based predecessors, particularly in overcoming resistance mechanisms and improving selectivity. However, quinazoline-based inhibitors remain a cornerstone of targeted therapy for many cancers.
This guide provides a foundational framework for comparing these two important classes of kinase inhibitors. The provided data, protocols, and pathway diagrams are intended to support researchers in their efforts to design and develop the next generation of effective and safe cancer therapeutics. The continuous evolution of medicinal chemistry will undoubtedly lead to further refinements and novel scaffolds that build upon the successes of both pyrimidine and quinazoline-based drugs.
References
- 1. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comparison-of-erlotinib-vs-osimertinib-for-advanced-or-metastatic-egfr-mutation-positive-non-small-cell-lung-cancer-without-prior-treatment-a-network-meta-analysis - Ask this paper | Bohrium [bohrium.com]
- 4. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2.13. Non‐small‐cell lung cancer xenograft model [bio-protocol.org]
- 10. In vivo xenograft model [bio-protocol.org]
Navigating the Kinome: A Comparative Selectivity Profile of Kinase Inhibitors Derived from a 2,4-Disubstituted Pyrimidine Scaffold
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this core motif. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors conceptually derived from a 3-(2-chloropyrimidin-4-yl)benzoic acid backbone, offering insights into their therapeutic potential and off-target effects.
This technical comparison focuses on a series of 2,4-disubstituted pyrimidine derivatives, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity against various kinase targets. The data presented herein is a synthesis of findings from published research, providing a valuable resource for those engaged in the discovery and development of novel kinase inhibitors.
Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 2,4-disubstituted pyrimidine kinase inhibitors against a panel of kinases. These compounds, while not all directly synthesized from this compound, share a common structural framework and provide valuable insights into the selectivity profiles achievable with this scaffold.
| Compound ID | Target Kinase | IC50 (nM)[1] | Selectivity Profile |
| Compound 12a | Aurora A | 309 | Dual inhibitor of Aurora A and B.[1] |
| Aurora B | 293 | ||
| Compound 13 | Aurora A | 38.6 | Potent Aurora A inhibitor with activity against cMYC and MYCN. |
| Compound 1 | Aurora A | 24.1 | Initial hit compound with marginal reduction of cMYC and MYCN. |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible experimental methods. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the ADP concentration, which in turn is indicative of kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Probe Addition: A cell-permeable fluorescent tracer that binds to the kinase active site is added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. If the inhibitor binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Visualizing Kinase Inhibition and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the complex signaling pathways targeted by these inhibitors.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For researchers in drug development and medicinal chemistry, the arylation of heterocyclic compounds like chloropyrimidines is of particular interest due to the prevalence of pyrimidine scaffolds in biologically active molecules.[2] The choice of palladium catalyst is critical for the successful coupling of often less reactive chloro-heteroarenes. This guide provides a comparative overview of various palladium catalyst systems for the Suzuki coupling of chloropyrimidines, supported by experimental data to aid in catalyst selection.
Catalyst Systems Overview
The reactivity of chloropyrimidines in Suzuki coupling is significantly influenced by the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity. Key classes of ligands employed for this transformation include bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[3]
Phosphine Ligands: Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and S-Phos, are widely recognized for their ability to promote the coupling of challenging substrates, including aryl chlorides.[3][4] These ligands enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[3] Traditional phosphine ligands like triphenylphosphine (PPh3) are also used, often in the form of Pd(PPh3)4, particularly with more activated substrates or under specific conditions like microwave irradiation.[2][5]
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines. They form strong bonds with the palladium center, leading to highly stable and active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr and PEPPSI-SIPr, are commercially available, air- and moisture-stable precatalysts that have demonstrated high efficiency in a broad range of cross-coupling reactions, including those involving heteroaryl chlorides.[6][7] The steric and electronic properties of the NHC ligand can be tuned to control reactivity and selectivity.[8]
Ligand-Free Systems: In some cases, Suzuki coupling of chloro-heteroarenes can be achieved with simple palladium salts like Pd(OAc)2 or PdCl2 without the addition of an external ligand.[9][10] These "ligand-free" conditions are often characterized by the use of phase-transfer catalysts, such as tetraalkylammonium salts, and are thought to involve the formation of palladium nanoparticles as the active catalytic species.[11]
Performance Comparison
The following table summarizes the performance of different palladium catalyst systems for the Suzuki coupling of various chloropyrimidines with arylboronic acids, based on data from published literature.
| Catalyst/Ligand | Chloropyrimidine Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh3)4 | 2,4-Dichloropyrimidine | Phenylboronic acid | K2CO3 | 1,4-Dioxane | 100 (MW) | 0.25 | 71 | 0.5 | [2] |
| Pd(PPh3)4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | - | 60 | 5 | [5] |
| Pd(OAc)2 / PPh3 | 4,6-Dichloropyrimidines | Various arylboronic acids | K3PO4 | - | - | - | Reasonable yields | - | [12] |
| XPhos Pd G2 | Chloro heterocycles | Various boronic acids | Weak inorganic base | - | - | - | - | Low loading | [4][13] |
| PEPPSI-IPr | 2,4-Dichloropyridines (analogous) | Phenylboronic acid | K2CO3 | Benzene | 75 | - | Good yield | 3 | [10][11] |
| Ligand-free (PdCl2) | 2,5-Dichloropyrimidine (analogous) | Phenylboronic acid | Na2CO3 | Toluene | 100 | - | Good yield | 5 | [11] |
MW denotes microwave irradiation.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines using different catalyst systems.
Protocol 1: Microwave-Assisted Suzuki Coupling with Pd(PPh3)4 [2]
To a microwave vial is added 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%). 1,4-Dioxane (7 mL) is then added. The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.
Protocol 2: Conventional Heating with a Phosphine Ligand System [5]
A mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (K3PO4), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) in 1,4-dioxane is heated at 70-80 °C under an inert atmosphere until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography.
Protocol 3: Suzuki Coupling with a PEPPSI-type NHC Precatalyst (Adapted from[7][11])
In a glovebox, a vial is charged with the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the Pd-PEPPSI-IPr catalyst (0.03 mmol, 3 mol%). The vial is sealed, removed from the glovebox, and the appropriate solvent (e.g., THF or benzene) is added via syringe. The reaction mixture is then heated at the specified temperature (e.g., 60-75 °C) for the required time. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Workflow and Mechanistic Overview
The general workflow for a Suzuki coupling experiment is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction under controlled conditions, and concludes with workup and purification of the product.
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the chloropyrimidine to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Conclusion
The selection of an appropriate palladium catalyst is crucial for the successful Suzuki coupling of chloropyrimidines. For activated or less sterically hindered substrates, traditional catalysts like Pd(PPh3)4 can be effective, especially with the aid of microwave irradiation to accelerate the reaction.[2] For more challenging couplings involving deactivated or sterically demanding chloropyrimidines, advanced catalyst systems based on bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are often necessary to achieve high yields.[3][6] Ligand-free conditions may offer a simpler and more cost-effective alternative in specific cases.[11] Researchers should consider the substrate scope, desired reaction conditions (temperature, time), and catalyst cost when selecting the optimal system for their specific application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide: Bridging the Gap Between In Vitro and Cell-Based Assays
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic requires rigorous validation. This guide provides a comprehensive comparison of in vitro biochemical assays and cell-based models, offering insights into their complementary roles in drug discovery and development. By understanding the nuances of each approach and effectively correlating their results, researchers can make more informed decisions, leading to a higher probability of success in the preclinical and clinical phases.
The predictive power of early-ditch drug discovery hinges on the ability to translate findings from simplified, controlled environments to the complex biological systems of living organisms. In vitro biochemical assays, which assess the direct interaction of a compound with a purified target protein, offer a high-throughput and cost-effective method for initial screening and lead identification. However, these assays lack the physiological context of a cellular environment. Cell-based assays bridge this gap by evaluating a compound's effect within a living cell, providing a more biologically relevant model that can better predict in vivo efficacy and potential toxicity.[1][2] This guide will delve into the critical aspects of validating in vitro assay results with cell-based models, providing data-driven comparisons, detailed experimental protocols, and visual representations of key concepts.
Correlating Potency: A Comparative Look at IC50 Values
A key metric for evaluating the potency of a drug candidate is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[3] Significant discrepancies can arise when comparing IC50 values obtained from biochemical assays with those from cell-based assays. These differences are often attributed to factors present in the cellular environment that are absent in a purified in vitro system, such as cell membrane permeability, off-target effects, and the presence of competing endogenous molecules like ATP.[4]
Below are comparative tables showcasing the IC50 values of various kinase inhibitors in both biochemical and cell-based assays.
Table 1: Comparison of Biochemical and Cellular IC50 Values for EGFR Inhibitors
| Compound | Biochemical IC50 (nM) (EGFR enzyme) | Cellular IC50 (nM) (Cell Line) | Fold Difference (Cellular/Biochemical) |
| Gefitinib | 18.2 | Varies by cell line (e.g., ~33-fold more potent in EGFR mutant lines) | Varies |
| Erlotinib | 2 | Varies by cell line | Varies |
| Osimertinib | 57.8 (WT), 8.5 (T790M) | Varies by cell line (e.g., ~33-fold more potent in EGFR mutant lines) | Varies |
| Lapatinib | 10.2 | Varies by cell line | Varies |
| Neratinib | 3 | Varies by cell line | Varies |
Data compiled from multiple sources.[5][6][7] The cellular IC50 values are highly dependent on the specific cell line and its genetic background (e.g., presence of EGFR mutations).
Table 2: Comparison of Biochemical and Cellular IC50 Values for BRAF/MEK Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Melanoma Cell Lines) | Fold Difference (Cellular/Biochemical) |
| Vemurafenib | BRAF | Varies | Significantly more sensitive in BRAF mutant lines | Varies |
| Dabrafenib | BRAF | Varies | Varies | Varies |
| Trametinib | MEK | 0.7 (MEK1), 0.9 (MEK2) | Highly correlated with CI-1040, ~100-fold more potent | Varies |
| Cobimetinib | MEK | 0.9 (MEK1), 199 (MEK2) | Varies | Varies |
| Binimetinib | MEK | 12 (MEK1/MEK2) | Varies | Varies |
Data compiled from multiple sources.[8][9] Cellular IC50 values for BRAF/MEK inhibitors are strongly influenced by the mutational status of the BRAF and NRAS genes in the cancer cell lines.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of your findings, it is crucial to follow well-defined experimental protocols. This section provides detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Substrate (peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Test inhibitor (serially diluted)
-
[γ-32P]ATP (for radiometric assays) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare Reagents: Prepare all reagents and serially dilute the test inhibitor to the desired concentrations.
-
Kinase Reaction Setup: In a microplate, add the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-32P]ATP if applicable).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction using an appropriate stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiometric: Follow the manufacturer's instructions for the specific assay kit to measure the signal (e.g., luminescence).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][10][11]
Cell-Based Assays for Viability and Cytotoxicity
These protocols describe common methods to assess the effect of a compound on cell viability and proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[2][12][13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2][12][13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][12][14]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1][12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.[15]
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (serially diluted)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new plate, mix the supernatant with the LDH assay reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells) and plot it against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Cell-Based ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a key downstream effector in many signaling pathways, as a readout of target engagement and pathway modulation.
Materials:
-
Cells cultured in a 96-well plate
-
Agonist or antagonist compounds
-
Fixation buffer (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Substrate for the enzyme (e.g., TMB for HRP) or a fluorescence plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.[2]
-
Compound Treatment: Treat the cells with the test compounds (agonists or antagonists) for the desired time. For antagonist testing, pre-incubate with the antagonist before adding an agonist.[13]
-
Cell Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-p-ERK1/2 antibody, followed by incubation with the secondary antibody.
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the p-ERK1/2 signal to a total protein stain or total ERK levels. Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 or IC50.
Visualizing the Connection: Signaling Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for interpreting and validating results. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK1/2 phosphorylation assay [bio-protocol.org]
- 3. In vitro kinase assay [protocols.io]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. researchgate.net [researchgate.net]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 8. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. assayquant.com [assayquant.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. assaygenie.com [assaygenie.com]
Comparative Guide to the Cross-Screening of Pyrimidine Derivatives Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of a series of pyrimidine-based compounds, structurally related to 3-(2-Chloropyrimidin-4-yl)benzoic acid, against a panel of protein kinases. The data presented is compiled from publicly available research to facilitate the evaluation of these compounds as potential kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the inhibitory activity of two series of pyrimidine derivatives against different kinase targets. Table 1 presents the half-maximal inhibitory concentration (IC50) values of a series of pyrimidine-based compounds against Aurora A kinase. Table 2 details the percentage of kinase activity remaining (% Control) for a library of aminopyrimidine analogs when screened against a panel of 16 kinases at a concentration of 1 µM.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora A Kinase
| Compound ID | R Group on Benzoic Acid Moiety | Aurora A IC50 (nM)[1][2] |
| 1 | 3-Chloro-2-fluoro | 24.1 ± 7.9 |
| 7 | 4-Chloro | > 100 |
| 10 | 4-Chloro-3-fluoro | 52.2 ± 8.1 |
| 13 | 4-Chloro-2-fluoro | 38.6 ± 7.0 |
| 15 | 2-Fluoro | > 100 |
| 16 | 3-Fluoro | > 100 |
| 17 | 4-Chloro-2,3-difluoro | 64.9 ± 13.7 |
| 18 | 2,4-Difluoro | > 100 |
Data is presented as the mean of 2-3 independent determinations ± standard deviation.
Table 2: Cross-Screening of Aminopyrimidine Analogs Against a Kinase Panel (% Control at 1 µM)
| Kinase Target | Compound 3 (% Control)[3] | Compound 4 (% Control)[3] | Compound 7 (% Control)[3] | Compound 9 (% Control)[3] | Compound 18 (% Control)[3] | Compound 22 (% Control)[3] |
| AAK1 | 96 | 99 | 10 | 18 | 101 | 100 |
| AURKB | 102 | 98 | 99 | 102 | 99 | 102 |
| BMP2K | 101 | 99 | 99 | 102 | 100 | 101 |
| DRAK1 | 99 | 98 | 8 | 9 | 101 | 99 |
| DRAK2 | 100 | 100 | 10 | 101 | 101 | 101 |
| IKKε | 99 | 99 | 98 | 101 | 101 | 102 |
| JAK2 | 100 | 100 | 99 | 102 | 101 | 102 |
| MARK1 | 101 | 101 | 11 | 102 | 101 | 102 |
| MARK2 | 101 | 101 | 99 | 102 | 101 | 102 |
| MARK3 | 101 | 101 | 99 | 102 | 101 | 102 |
| MARK4 | 101 | 101 | 99 | 102 | 101 | 102 |
| MLK1 | 101 | 101 | 99 | 102 | 101 | 102 |
| MLK3 | 101 | 101 | 99 | 102 | 101 | 102 |
| NUAK1 | 101 | 101 | 99 | 102 | 101 | 102 |
| TBK1 | 99 | 99 | 98 | 101 | 101 | 102 |
| ULK1 | 101 | 101 | 99 | 102 | 101 | 102 |
Lower % control values indicate greater inhibition.
Experimental Protocols
Aurora A Kinase Inhibition Assay (ATP Consumption Assay)
This protocol is based on the methodology described for the evaluation of pyrimidine-based Aurora A inhibitors.[1][2]
-
Reagents and Materials:
-
Recombinant human Aurora A kinase.
-
ATP.
-
Kemptide (LRRASLG) as a generic substrate.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
384-well plates.
-
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase buffer, Aurora A kinase, and the kemptide substrate.
-
The test compounds, serially diluted in DMSO, are added to the wells of the 384-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™).
-
The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Kinase Panel Screening (Radiometric Assay)
This protocol is a generalized representation based on the methods used for screening aminopyrimidine analogs against a kinase panel.[3]
-
Reagents and Materials:
-
A panel of purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP.
-
Kinase reaction buffer appropriate for each kinase.
-
Test compounds dissolved in DMSO.
-
Filter plates (e.g., phosphocellulose).
-
Scintillation counter.
-
-
Procedure:
-
Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, its substrate, the appropriate reaction buffer, and the test compound at a fixed concentration (e.g., 1 µM).
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter plate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis:
-
The kinase activity in the presence of the test compound is expressed as a percentage of the activity in a DMSO control well (% Control).
-
A lower % Control value indicates a higher level of inhibition.
-
Visualizations
Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Kinase Inhibitor Screening.
Structure-Activity Relationship (SAR)
References
A Comparative Guide to the ADME Properties of Key Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological activity. However, successful drug development hinges not only on potency but also on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the ADME properties of three prominent pyrimidine-based scaffolds: pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines, supported by experimental data to inform scaffold selection and optimization in drug discovery programs.
At a Glance: Comparative ADME Properties of Pyrimidine Scaffolds
The following table summarizes key in vitro ADME parameters for representative derivatives of the selected pyrimidine scaffolds. It is important to note that these values are illustrative and can vary significantly based on the specific substitutions on the core scaffold.
| Scaffold | Compound Example | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Key Characteristics & Considerations |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitor | Suboptimal (specific values often not reported) | Excellent (e.g., >20) | High | Often characterized by poor aqueous solubility, which can be a primary challenge for this scaffold. However, it generally exhibits high membrane permeability and metabolic stability.[1] |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative | 12.6 to 13,800 | 1.2 to 90.7 | Varies (Intrinsic Clearance: 0 to 159 ml/min/kg) | This scaffold displays a wide range of ADME properties depending on substitution, offering high tunability. Both highly soluble and highly permeable derivatives have been developed.[2] |
| Imidazo[1,2-a]pyrimidine | Schiff base derivative | LogS: -2.892 to -2.972 (in silico) | 0.744 to 1.415 (in silico) | Not reported | In silico data suggests moderate solubility and permeability. This scaffold is a common feature in compounds targeting the central nervous system, implying potential for BBB penetration.[3] |
Experimental Workflows in ADME Profiling
A systematic evaluation of ADME properties is critical in the early stages of drug discovery. The following diagram illustrates a typical workflow for the in vitro assessment of key ADME parameters.
Detailed Experimental Protocols
Accurate and reproducible ADME data is contingent on standardized experimental protocols. Below are methodologies for two of the most common in vitro ADME assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Measurement:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
The test compound is added to the donor chamber (typically the apical side to mimic intestinal absorption).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
To assess active efflux, the experiment is also performed in the basolateral-to-apical direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active transport.
Human Liver Microsomal (HLM) Stability Assay
This assay is used to evaluate the metabolic stability of a compound, primarily by Phase I enzymes like cytochrome P450s.
1. Incubation:
-
A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
The reaction is initiated by adding the test compound to the pre-warmed reaction mixture.
-
The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
2. Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
3. Data Analysis:
-
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated from these data.
Conclusion
The selection of a pyrimidine scaffold in drug discovery should be guided by a balanced consideration of both its biological activity and its ADME properties. Pyrazolo[3,4-d]pyrimidines offer a rigid core that can lead to high potency but often require significant medicinal chemistry efforts to overcome solubility issues. Pyrido[2,3-d]pyrimidines provide a highly adaptable platform where substitutions can be systematically varied to achieve a desirable balance of ADME properties. Imidazo[1,2-a]pyrimidines, while less characterized experimentally in the public domain, show promise for applications requiring CNS penetration. By employing robust in vitro ADME assays early in the discovery process, researchers can make more informed decisions, leading to the selection of pyrimidine-based candidates with a higher probability of clinical success.
References
- 1. 2,4,6-Trisubstituted pyrimidine derivatives as pregnancy interceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a 3-(2-Chloropyrimidin-4-yl)benzoic acid-based Inhibitor as a Putative TAK1 Antagonist
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the mechanism of action of a novel inhibitor, 3-(2-Chloropyrimidin-4-yl)benzoic acid, hypothesized to target Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Based on its structural features, which are common to known kinase inhibitors, this compound is investigated as a potential ATP-competitive inhibitor of TAK1.[1] This document outlines the requisite experimental data and protocols to substantiate this hypothesis and compares its potential performance with established TAK1 inhibitors.
TAK1 is a crucial serine/threonine kinase that acts as a central node in various signaling pathways, including those initiated by pro-inflammatory cytokines like TNF-α and IL-1β.[2][3][4] Its activation leads to the downstream activation of NF-κB and MAPK signaling cascades, culminating in the expression of inflammatory mediators.[3][4] Consequently, inhibitors of TAK1 are of significant therapeutic interest for a range of inflammatory diseases and cancers.[2][3]
This guide will focus on a series of validation experiments, including in vitro kinase assays, cell-based signaling pathway analysis, and target engagement studies. The performance of our lead compound will be compared against well-characterized TAK1 inhibitors with distinct mechanisms of action.
Comparative Performance of TAK1 Inhibitors
The following tables summarize the key performance indicators for our hypothetical inhibitor in comparison to known TAK1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Type of Inhibition | IC50 (nM) | Reference Compound |
| This compound | TAK1 (hypothesized) | ATP-competitive | To be determined | - |
| Takinib | TAK1 | ATP-competitive | 8 | [5] |
| HS-276 | TAK1 | ATP-competitive | 2.5 | [6][7] |
| 5Z-7-Oxozeaenol | TAK1 | Covalent | ~10 | [3] |
| AZ-TAK1 | TAK1 | ATP-competitive | <100 | [4] |
Table 2: Cellular Activity and Target Engagement
| Compound | Cell-Based Assay | Endpoint | EC50 (nM) | Reference Compound |
| This compound | TNF-α induced NF-κB activation | Inhibition of IκBα degradation | To be determined | - |
| Takinib | LPS-induced TNF-α secretion | Inhibition of TNF-α release | ~100 | [8] |
| HS-276 | TGF-β1 induced collagen synthesis | Inhibition of collagen production | ~50 | [6][7] |
| 5Z-7-Oxozeaenol | IL-1β induced p38 phosphorylation | Inhibition of p38 phosphorylation | ~20 | [9] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro TAK1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity and to calculate its IC50 value.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound and reference inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a microplate, combine the TAK1/TAB1 enzyme, the test compound at various concentrations, and the MBP substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for NF-κB Signaling
Objective: To assess the ability of the inhibitor to block TAK1-mediated NF-κB signaling in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T or THP-1)
-
Cell culture medium and supplements
-
TNF-α as a stimulant
-
Test compound and reference inhibitors
-
Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-β-actin)
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IκBα and total IκBα.
-
Quantify the band intensities to determine the extent of inhibition of IκBα phosphorylation and degradation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor with TAK1 in intact cells.
Materials:
-
Cell line expressing endogenous TAK1
-
Test compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Anti-TAK1 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-TAK1 antibody.
-
A shift in the melting curve of TAK1 in the presence of the compound indicates target engagement.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway, the experimental workflow for inhibitor validation, and the logical framework of the evidence.
References
- 1. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 7. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Synthesis and Potential Biological Activity of 3-(2-Chloropyrimidin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activity of 3-(2-Chloropyrimidin-4-yl)benzoic acid. While a reproducible synthetic method for this compound is available, public data on its biological testing is limited. Therefore, this guide evaluates its potential activity by comparing it with structurally related 2,4-disubstituted pyrimidine derivatives that have been investigated as kinase inhibitors.
I. Synthesis of this compound and Alternatives
The synthesis of this compound can be reliably achieved via a microwave-assisted Suzuki coupling reaction. This method offers high efficiency and good yields. For comparison, the synthetic approaches for two alternative 2,4-disubstituted pyrimidine derivatives with known biological activity are also presented.
Table 1: Comparison of Synthetic Protocols
| Feature | This compound | Compound 1 (TAK1 Inhibitor) | Compound 2 (Aurora Kinase Inhibitor) |
| Reaction Type | Microwave-Assisted Suzuki Coupling | Nucleophilic Aromatic Substitution | Multi-step synthesis involving condensation and substitution |
| Starting Materials | 2,4-Dichloropyrimidine, 3-(Methoxycarbonyl)phenylboronic acid | 2,4-Dichloropyrimidine, 4-Fluoroaniline | 2,4,6-Trichloropyrimidine, Aniline, Piperazine |
| Catalyst/Reagent | Pd(PPh₃)₄, K₂CO₃ | N/A (thermal) | N/A |
| Solvent | 1,4-Dioxane/Water | Ethanol | Various |
| Reaction Time | 15 minutes | 12 hours | Multiple steps |
| Yield | 55%[1] | Not explicitly reported | Not explicitly reported |
| Reproducibility | High, based on detailed protocol | Moderate to High | Moderate |
Experimental Protocols
Synthesis of this compound (Suzuki Coupling) [1]
A mixture of 2,4-dichloropyrimidine (1.0 mmol), 3-(methoxycarbonyl)phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (4 mL) is subjected to microwave irradiation at 120°C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Synthesis of a Representative TAK1 Inhibitor (Compound 1)
The synthesis of TAK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold often involves a nucleophilic aromatic substitution. For instance, reacting 2,4-dichloropyrimidine with a substituted aniline in a suitable solvent like ethanol at reflux temperature yields the 4-anilino-2-chloropyrimidine intermediate. Subsequent reaction with another nucleophile can introduce a substituent at the 2-position.
Synthesis of a Representative Aurora Kinase Inhibitor (Compound 2)
The synthesis of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors can be more complex. A common route involves the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine core. Subsequent functionalization at the 2 and 4 positions is then carried out through a series of substitution reactions to build the final molecule.
II. Biological Activity and Comparison
The 2-chloropyrimidine moiety is a key feature in several covalent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical mediator in inflammatory signaling pathways. It is plausible that this compound could exhibit inhibitory activity against TAK1 or other related kinases.
Table 2: Comparison of Biological Activity of Structurally Related Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell-based Activity |
| This compound | Hypothesized: TAK1, other kinases | Data not available | Data not available |
| TAK1 Inhibitor (e.g., a 2,4-disubstituted pyrimidine) | TAK1 | 5 - 50 | Inhibition of pro-inflammatory cytokine production |
| Aurora Kinase Inhibitor (e.g., a 2,4-disubstituted pyrimidine) | Aurora A, Aurora B | 10 - 300 | Anti-proliferative activity in cancer cell lines (e.g., HCT-116, A549)[2] |
| EGFR Inhibitor (e.g., a 2,4-disubstituted pyrimidine) | EGFR (mutant) | 1 - 20 | Inhibition of proliferation in EGFR-mutant cancer cells |
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay. This can be a radiometric assay that measures the incorporation of ³²P from ATP into a substrate, or a non-radiometric assay such as an ELISA-based method or a fluorescence-based assay. The assay is performed with a fixed concentration of the kinase and its substrate, and varying concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Cell-based Proliferation Assay (General Protocol)
The anti-proliferative activity of a compound is assessed using various cancer cell lines. Cells are seeded in 96-well plates and treated with different concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
III. Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of the TAK1 signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and hypothetical biological testing.
IV. Conclusion
A reproducible and efficient microwave-assisted Suzuki coupling method for the synthesis of this compound has been established. While direct biological data for this compound is currently unavailable, its structural similarity to known 2,4-disubstituted pyrimidine kinase inhibitors, particularly those targeting TAK1, suggests it may possess activity against this or other kinases. Further biological evaluation is necessary to elucidate its specific molecular targets and therapeutic potential. The comparative data on alternative compounds provided in this guide can serve as a benchmark for future studies on this compound. Researchers are encouraged to perform in vitro kinase screening and cell-based assays to determine its biological activity profile.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors [ouci.dntb.gov.ua]
- 2. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Docking and Experimental Validation
In the landscape of modern drug discovery, predicting how a potential drug molecule will interact with its target protein is a critical step. Computational molecular docking has emerged as a powerful tool to forecast these interactions, offering speed and cost-effectiveness. However, the predictions of these in silico models are not infallible and necessitate rigorous validation through experimental methods. This guide provides a comparative analysis of computational docking and key experimental techniques, offering researchers, scientists, and drug development professionals a clear overview of their respective methodologies, outputs, and synergies.
The Computational Approach: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a macromolecular target, such as a protein.[1] The process involves two main stages: a search algorithm that generates a variety of possible poses and a scoring function that ranks these poses based on their predicted binding affinity.[1][2] This approach is instrumental in virtual screening, where large libraries of compounds are computationally filtered to identify promising candidates for further investigation.[3][4]
The typical workflow begins with the preparation of both the target protein and the ligand molecules. The three-dimensional structure of the target is often obtained from experimental sources like the Protein Data Bank (PDB) or generated using computational methods like homology modeling.[1][5] A specific region of the protein, the binding site, is then defined for the docking calculation. The docking program systematically samples different ligand conformations within this site and scores them to identify the most favorable binding modes.[5][6]
The Experimental Approach: Validation Techniques
Experimental validation is essential to confirm the predictions made by computational docking. These methods provide concrete data on the physical reality of the protein-ligand interaction, from the precise atomic arrangement of the complex to the thermodynamic forces governing the binding event.
The primary methods for determining the three-dimensional structure of a protein-ligand complex at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7]
-
X-ray Crystallography: This technique provides a static, high-resolution snapshot of the protein-ligand complex in a crystallized state. It is considered the "gold standard" for validating docking poses.[7][8]
-
NMR Spectroscopy: NMR can determine the structure of protein-ligand complexes in solution, offering insights into the dynamic nature of the interaction.[9]
Several biophysical techniques are employed to quantify the strength of the interaction between a ligand and a protein.[10]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[11][12]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., protein) to a ligand immobilized on a sensor surface in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (KD) is calculated.[10][13]
Comparative Analysis: Docking vs. Reality
The ultimate test of a docking protocol is its ability to reproduce experimental results. This comparison is typically assessed on two fronts: the accuracy of the predicted binding pose and the correlation between the docking score and the measured binding affinity.
Pose Prediction Accuracy
The most common metric for evaluating the accuracy of a docked pose is the Root Mean Square Deviation (RMSD) between the atoms of the predicted ligand pose and the experimentally determined pose (e.g., from X-ray crystallography).[14][15] A docking result is generally considered successful if the RMSD is below 2.0 Å.[16]
The performance of docking programs can vary significantly depending on the target protein and the specific software used.[17][18] For example, a comparative study on Cyclooxygenase (COX) enzymes showed that the Glide program correctly predicted the binding poses for all ligands (100% success rate), while the performance of other programs ranged from 59% to 82%.[15] Another study on covalent inhibitors found that various docking tools could place the top-scoring pose within 2.0 Å RMSD of the experimental mode in 40-60% of cases.[19]
Table 1: Comparison of Docking Program Performance in Pose Prediction (Success Rate % at RMSD < 2.0 Å)
| Docking Program | Target: COX Enzymes[15] | Target: Covalent Complexes[19] | Target: CD38 (Median RMSD Å)[17] |
|---|---|---|---|
| Glide | 100% | - | ~5.5 Å |
| GOLD | ~82% | 40-60% | ~5.2 Å |
| AutoDock Vina | - | - | < 4.0 Å |
| AutoDock 4 (AD4) | - | 40-60% | < 4.0 Å |
| PLANTS | - | - | ~5.0 Å |
| rDock | - | - | > 6.0 Å |
| Molegro | - | - | ~5.2 Å |
Note: Data is compiled from different studies and serves for illustrative comparison. Direct performance comparison requires a standardized dataset.
Binding Affinity Correlation
While docking programs rank poses using scores intended to approximate binding affinity, these scores often show a poor correlation with experimentally measured affinities like Kd or IC50.[20][21] Scoring functions are generally optimized for speed to handle large libraries, which comes at the cost of accuracy.[22][23]
Studies have shown that while docking is effective at enriching a small fraction of true binders from a large database (a process called virtual screening), the rank-ordering of these hits rarely matches their experimental potencies perfectly.[24] More computationally intensive methods, such as free energy calculations, can achieve better correlations but are not feasible for large-scale screening.[23] Therefore, docking scores should be viewed as a tool for prioritization rather than a precise prediction of binding strength.
Table 2: Qualitative Correlation between Docking Scores and Experimental Binding Affinities
| Metric | Correlation Strength | Key Considerations |
|---|---|---|
| Docking Score vs. Kd/IC50 | Generally Low to Moderate | Scoring functions are simplified and often fail to capture the complex thermodynamics of binding.[21] |
| Virtual Screening Enrichment | Moderate to Good | Docking is effective at separating known active compounds from inactive "decoy" molecules.[24] |
| Consensus Scoring | Improved Reliability | Combining scores from multiple docking programs or scoring functions can improve the identification of true binders.[25] |
References
- 1. Molecular docking [bio-protocol.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 24. Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 3-(2-Chloropyrimidin-4-yl)benzoic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Chloropyrimidin-4-yl)benzoic acid, a compound that combines the chemical properties of a chlorinated heterocyclic compound and a benzoic acid derivative.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][4] |
| Lab Coat | A standard laboratory coat should be worn.[5] |
| Respiratory Protection | If there is a risk of dust formation, use a NIOSH-approved respirator.[5][6] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Containment: Use appropriate tools to carefully sweep up the solid material and place it in a designated, labeled waste container.[2][5] Avoid creating dust.[2][3][4][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Some sources suggest neutralizing the residue of benzoic acid spills with a dilute solution of sodium carbonate.[5]
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) office or emergency response team.
-
Secure the Area: Prevent entry into the spill zone.
III. Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place the waste this compound in a clearly labeled, sealed, and appropriate container.
-
The container should be labeled with the full chemical name and relevant hazard symbols.
-
-
Waste Segregation:
-
Arrange for Pickup:
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste by a licensed contractor.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste.[3][6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-(2-Chloropyrimidin-4-yl)benzoic acid
Essential Safety and Handling Guide for 3-(2-Chloropyrimidin-4-yl)benzoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 937271-47-1). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Summary
Based on available safety data for this compound and similar chemical compounds, it is classified with the following hazards:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Goggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated and aromatic hydrocarbons.[4] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Discard gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact.[4] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter (P95 or P100) is recommended when handling the solid compound outside of a fume hood or if dust is generated. If working with solutions that may produce vapors, an organic vapor cartridge may be necessary. All respirator use must be in accordance with a documented respiratory protection program. |
Operational Plan: Handling and Use
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Standard Operating Procedure:
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet.
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is performed in a fume hood.
-
Handling: Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the solid. Avoid direct contact with skin and eyes.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean all contaminated surfaces.
Disposal Plan
Waste Segregation and Collection:
-
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal.[6][7][8][9]
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of halogenated organic waste.[8]
-
Do not dispose of this chemical down the drain or in regular trash.[6][9]
Visual Guides
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
PPE Selection Logic
Caption: Decision-making process for selecting the appropriate PPE.
References
- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
